Pcsk9-IN-18
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N6O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate |
InChI |
InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21) |
InChI Key |
FACQTUAPLVJUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PCSK9 Inhibitors
Disclaimer: This document provides a detailed overview of the mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. The specific compound "Pcsk9-IN-18" was not found in publicly available scientific literature or databases as of the date of this report. Therefore, this guide focuses on the well-established core mechanisms of PCSK9 inhibition, drawing on data from approved and investigational inhibitors.
Executive Summary
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][3] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower LDL-C. This guide provides a comprehensive overview of the molecular mechanism of PCSK9 action and the various strategies employed to inhibit its function, including monoclonal antibodies, small interfering RNA (siRNA), and emerging small molecule inhibitors. Detailed experimental protocols for assessing inhibitor activity and quantitative data on the efficacy of leading PCSK9 inhibitors are also presented.
The Role of PCSK9 in LDL-C Homeostasis
PCSK9 is a serine protease primarily synthesized in the liver.[4] It plays a critical role in post-transcriptionally regulating the abundance of LDLR on the surface of hepatocytes.[5] The canonical pathway of PCSK9 action involves its secretion and subsequent binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[6] This binding event initiates the internalization of the PCSK9-LDLR complex into the cell via endocytosis.[3]
Once inside the endosome, the acidic environment typically causes the dissociation of LDL from the LDLR, allowing the receptor to be recycled back to the cell surface. However, the presence of bound PCSK9 prevents this recycling process.[1] The PCSK9-LDLR complex is instead targeted for degradation in the lysosome.[7] This leads to a net reduction in the number of available LDLRs on the hepatocyte surface, which in turn decreases the clearance of LDL-C from the bloodstream, resulting in higher plasma LDL-C concentrations.[8]
Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature cardiovascular disease, while loss-of-function mutations lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events.[1] This genetic evidence strongly validates PCSK9 as a therapeutic target for lowering LDL-C.
Therapeutic Modalities for PCSK9 Inhibition
Several classes of drugs have been developed to inhibit the function of PCSK9, each with a distinct mechanism of action.
Monoclonal Antibodies
Fully human monoclonal antibodies, such as evolocumab and alirocumab, are the most established class of PCSK9 inhibitors.[7] These antibodies bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.[3] This steric hindrance allows for the normal recycling of the LDLR to the hepatocyte surface, thereby increasing LDL-C clearance from the circulation.[7]
Small Interfering RNA (siRNA)
Inclisiran is a synthetic small interfering RNA that targets the messenger RNA (mRNA) encoding for PCSK9.[9] Administered subcutaneously, inclisiran is taken up by hepatocytes where it utilizes the RNA interference (RNAi) mechanism to silence the PCSK9 gene.[10] This leads to a significant and sustained reduction in the synthesis and secretion of PCSK9, resulting in increased LDLR expression and lower LDL-C levels.[10]
Small Molecule Inhibitors
The development of orally bioavailable small molecule inhibitors that disrupt the PCSK9-LDLR protein-protein interaction has been challenging due to the large and relatively flat binding interface. However, several promising candidates are now in clinical development. These molecules are designed to bind to PCSK9 and prevent its association with the LDLR. Recent clinical trials for compounds like MK-0616 and AZD0780 have shown significant LDL-C reduction with oral administration.[11][12]
Quantitative Data on PCSK9 Inhibitor Efficacy
The following tables summarize the LDL-C lowering efficacy of various PCSK9 inhibitors from key clinical trials.
Table 1: Efficacy of Monoclonal Antibody PCSK9 Inhibitors
| Drug | Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |
| Evolocumab | FOURIER | High-risk cardiovascular disease | Evolocumab | 59 | [1] |
| Alirocumab | ODYSSEY LONG TERM | High cardiovascular risk | Alirocumab | 62 | [2] |
Table 2: Efficacy of siRNA PCSK9 Inhibitor
| Drug | Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |
| Inclisiran | ORION-10 | Atherosclerotic cardiovascular disease | Inclisiran | 52.3 | [10] |
Table 3: Efficacy of Investigational Oral Small Molecule PCSK9 Inhibitors
| Drug | Clinical Trial Phase | Patient Population | Treatment Arm | Placebo-Corrected Mean LDL-C Reduction (%) | Reference |
| MK-0616 | Phase 2b | Hypercholesterolemia | 30 mg daily | 60.9 | [12] |
| AZD0780 | Phase 2 | Hypercholesterolemia | 30 mg daily | 51 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PCSK9 inhibitors.
PCSK9-LDLR Binding Assay (ELISA-based)
Objective: To quantify the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (extracellular domain)
-
Test inhibitor (e.g., this compound)
-
High-binding 96-well microplates
-
Coating buffer (e.g., phosphate-buffered saline, PBS)
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-PCSK9 detection antibody (conjugated to horseradish peroxidase, HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well microplate with recombinant human LDLR (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate a fixed concentration of recombinant human PCSK9 with serial dilutions of the test inhibitor for 30 minutes at room temperature.
-
Add the PCSK9-inhibitor mixtures to the LDLR-coated wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of the test inhibitor.
Cellular LDL Uptake Assay
Objective: To measure the effect of a PCSK9 inhibitor on the ability of cells to take up LDL.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium
-
Recombinant human PCSK9
-
Test inhibitor
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with recombinant human PCSK9 in the presence or absence of the test inhibitor for 4-6 hours.
-
Add DiI-LDL to the cell culture medium and incubate for 2-4 hours.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize the cellular uptake using a fluorescence microscope.
-
Quantify the increase in LDL uptake in the presence of the inhibitor compared to cells treated with PCSK9 alone.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to PCSK9 and its inhibition.
Caption: PCSK9-mediated LDLR degradation pathway.
Caption: Mechanisms of action of different classes of PCSK9 inhibitors.
Caption: A typical experimental workflow for screening PCSK9 inhibitors.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. mdpi.com [mdpi.com]
- 10. What are PCSK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. jwatch.org [jwatch.org]
- 12. hospitalhealthcare.com [hospitalhealthcare.com]
An In-depth Technical Guide to the PCSK9 Inhibitor: NYX-PCSK9i
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis and a validated therapeutic target for hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction has been a successful strategy for lowering LDL-C levels, with monoclonal antibodies being the first class of PCSK9 inhibitors to reach the market. However, the development of orally bioavailable small molecule inhibitors represents a significant advancement in this field, offering a more convenient and potentially more accessible treatment option. This guide focuses on NYX-PCSK9i, a novel, orally bioavailable small molecule inhibitor of PCSK9.
Chemical Structure of NYX-PCSK9i
NYX-PCSK9i is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR.[1]
Chemical Name: (S)-N-(3-((3-aminopiperidin-1-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl)-4-phenylpicolinamide[2]
Chemical Structure:

(Image generated based on IUPAC name)
Mechanism of Action
NYX-PCSK9i functions by directly inhibiting the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] This disruption prevents the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher number of LDLRs are available on the hepatocyte surface to bind and clear circulating LDL-C, leading to a reduction in plasma LDL-C levels.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for NYX-PCSK9i.
In Vitro Potency
| Parameter | Value | Reference |
| IC50 (PCSK9-LDLR Interaction) | 323 nM | [1][2] |
In Vivo Efficacy in APOE*3-Leiden.CETP Mice
| Treatment Group | Dose | Duration | % Reduction in Total Cholesterol | Reference |
| NYX-PCSK9i | 30 mg/kg (oral) | 28 days | 57% | [4][5] |
| NYX-PCSK9i | 50 mg/kg (oral) | 28 days | 57% | [1][4] |
| NYX-PCSK9i | 50 mg/kg (oral) | 35 days | 46% | |
| Atorvastatin | 4.9 mg/kg | 35 days | 27% | |
| NYX-PCSK9i + Atorvastatin | 50 mg/kg + 4.9 mg/kg | 35 days | 65% |
Pharmacokinetic Properties in Wildtype C57BL/6 Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | Not explicitly stated, but described as "enhanced oral bioavailability" | Oral | [1] |
| Dosing | 50 mg/kg | PO, SC | [1] |
| Dosing | 5 mg/kg | IV | [1] |
Signaling Pathway and Experimental Workflows
PCSK9-LDLR Signaling Pathway and Inhibition by NYX-PCSK9i
Caption: PCSK9-mediated degradation of LDLR and its inhibition by NYX-PCSK9i.
Experimental Workflow for Characterization of a Small Molecule PCSK9 Inhibitor
Caption: Workflow for the discovery and preclinical evaluation of a PCSK9 inhibitor.
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is a representative method for assessing the ability of a compound to inhibit the interaction between PCSK9 and the LDLR ectodomain.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR ectodomain (EGF-A domain)
-
96-well microplates
-
Biotinylated anti-His-tag antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Test compound (e.g., NYX-PCSK9i)
Procedure:
-
Coating: Coat a 96-well microplate with the LDLR ectodomain at a suitable concentration (e.g., 1 µg/mL) in a coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound LDLR.
-
Blocking: Block the remaining protein-binding sites in each well by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Prepare serial dilutions of the test compound (NYX-PCSK9i) in assay buffer. Add the diluted compound and a fixed concentration of His-tagged PCSK9 (e.g., 100 ng/mL) to the wells. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and compound.
-
Detection: Add biotinylated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate until a sufficient color change is observed (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no compound) and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LDL Uptake Assay
This protocol describes a method to assess the functional consequence of PCSK9 inhibition, which is the restoration of LDL uptake by hepatocytes.[6][7]
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Recombinant human PCSK9 (preferably a gain-of-function mutant like D374Y for a more robust signal)
-
Test compound (e.g., NYX-PCSK9i)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to upregulate LDLR expression.
-
Treatment: Treat the cells with the test compound (NYX-PCSK9i) at various concentrations in the presence of a fixed concentration of recombinant PCSK9 (e.g., 1 µg/mL) for 16-24 hours. Include controls with no PCSK9, PCSK9 alone, and a positive control inhibitor if available.
-
LDL Incubation: Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL). Incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound LDL.
-
Quantification: Measure the fluorescence intensity of the internalized LDL using a fluorescence microscope with image analysis software or a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (if necessary) and calculate the percent increase in LDL uptake for each compound concentration relative to the cells treated with PCSK9 alone.
Conclusion
NYX-PCSK9i represents a promising orally bioavailable small molecule inhibitor of PCSK9 with demonstrated in vitro potency and significant in vivo efficacy in preclinical models.[1] Its ability to effectively lower total cholesterol, both as a monotherapy and in combination with statins, highlights its potential as a future therapeutic option for the management of hypercholesterolemia. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of cardiovascular disease and lipid metabolism.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. nyrada.com [nyrada.com]
- 4. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]
- 5. Nyrada reports 'encouraging' early efficacy results from PCSK9i program - Biotech [biotechdispatch.com.au]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. citefactor.org [citefactor.org]
An In-depth Technical Guide to Pcsk9-IN-18: A Novel Small-Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small-molecule inhibitors remains a critical goal. This technical guide focuses on Pcsk9-IN-18 (CAS Number: 2455425-15-5), a potent, small-molecule inhibitor of PCSK9. This document summarizes the available preclinical data, outlines general experimental methodologies for characterizing such inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to PCSK9 and its Mechanism of Action
PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in the degradation of the low-density lipoprotein receptor (LDLR).[1][2] By binding to the LDLR on the surface of hepatocytes, PCSK9 promotes the internalization and subsequent degradation of the receptor in lysosomes.[2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2] Genetic studies have shown that gain-of-function mutations in PCSK9 are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular disease.[2][4] This strong genetic validation has made PCSK9 a compelling target for therapeutic intervention.[5][6][7][8][9]
This compound: A Potent Small-Molecule Inhibitor
This compound is a novel, orally bioavailable small-molecule inhibitor of PCSK9 developed by Dogma Therapeutics, a company later acquired by AstraZeneca.[5][7] This compound belongs to a class of heteroaryl compounds designed to directly bind to a novel, cryptic binding pocket on the PCSK9 protein, thereby preventing its interaction with the LDLR.[6]
Physicochemical Properties
| Property | Value |
| CAS Number | 2455425-15-5 |
| Molecular Formula | C₁₅H₂₀N₆O₂S |
| Molecular Weight | 348.42 g/mol |
In Vitro Activity
Publicly available quantitative data for this compound is limited. The primary reported value highlights its high binding affinity for the PCSK9 protein.
| Parameter | Value | Source |
| Binding Affinity (KD) | <200 nM | MedChemExpress |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines general methodologies commonly employed in the preclinical evaluation of small-molecule PCSK9 inhibitors.
PCSK9-LDLR Binding Affinity Assay
Objective: To determine the binding affinity (KD) of the inhibitor to PCSK9.
General Methodology (ELISA-based):
-
Plate Coating: A 96- or 384-well plate is coated with the purified ectodomain of the human LDLR.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Incubation: Recombinant human PCSK9 (often His-tagged) is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated to allow for binding.
-
Detection: The plate is washed, and a labeled antibody against the PCSK9 tag (e.g., anti-His-HRP) is added.
-
Signal Generation: A substrate for the enzyme-linked antibody is added, and the resulting signal (e.g., chemiluminescence or colorimetric) is measured.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the KD is calculated using appropriate binding models.
Cell-Based LDL-C Uptake Assay
Objective: To assess the functional effect of the inhibitor on the ability of liver cells to take up LDL-C.
General Methodology:
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are cultured in a multi-well plate.
-
Treatment: Cells are treated with recombinant human PCSK9 in the presence or absence of varying concentrations of the test compound.
-
LDL-C Addition: Fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cells and incubated.
-
Quantification: After incubation, cells are washed to remove unbound LDL-C. The amount of internalized fluorescent LDL-C is quantified using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: The increase in LDL-C uptake in the presence of the inhibitor is measured and used to determine the compound's potency (e.g., EC₅₀).
Visualizations
PCSK9 Signaling Pathway and Inhibition
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibition 2018: riding a new wave of coronary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dogmatherapeutics.com [dogmatherapeutics.com]
- 6. onenucleus.com [onenucleus.com]
- 7. AstraZeneca acquires Dogma Therapeutics' PCSK9 inhibitor programme - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. pharmatimes.com [pharmatimes.com]
- 9. AstraZeneca acquires oral PCSK9 inhibitor programme from Dogma Therapeutics [astrazeneca.com]
A Technical Guide to Pcsk9-IN-18, a Small Molecule PCSK9 Inhibitor
Disclaimer: Publicly available information on a specific small molecule inhibitor designated "Pcsk9-IN-18" is not available. This technical guide has been constructed using published data from well-characterized small molecule PCSK9 inhibitors, such as NYX-PCSK9i and compound 3f, as representative examples to illustrate the profile of a compound in this class. The data and methodologies presented herein are based on these proxy compounds and should be considered illustrative.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][3] While monoclonal antibodies targeting PCSK9 have proven highly effective in lowering LDL-C, there is a significant therapeutic need for orally bioavailable small molecule inhibitors.[3][4]
This compound represents a class of small molecule inhibitors designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. Unlike antibody therapies which require subcutaneous injection, small molecules offer the potential for oral administration, improving patient convenience and accessibility.[1][3] This document provides a detailed technical overview of the preclinical data and methodologies associated with the characterization of such a small molecule inhibitor.
Mechanism of Action
This compound functions as an allosteric inhibitor of the PCSK9-LDLR interaction. It is hypothesized to bind to a cryptic groove on the catalytic domain of PCSK9, proximal to the LDLR binding interface.[5] This binding event induces a conformational change in PCSK9 that prevents its association with the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[1] By blocking this interaction, this compound prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR. This results in an increased number of LDLRs being recycled to the hepatocyte surface, leading to enhanced clearance of circulating LDL-C.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic properties of representative small molecule PCSK9 inhibitors.
Table 1: In Vitro Activity
| Parameter | Value | Assay | Compound Reference |
| PCSK9-LDLR Interaction IC50 | 323 nM | Biochemical Binding Assay | NYX-PCSK9i[1] |
| 537 nM | Biochemical Binding Assay | Compound 3f[5] | |
| 9.8 µM | Biochemical Binding Assay | Nilotinib (parent compound)[5] | |
| 7.57 µM | PPI Inhibitory Assay | Compound 13[7] | |
| Binding Affinity (KD) | 2.50 µM | Surface Plasmon Resonance | Compound 13[7] |
| Cellular LDL Uptake | Restoration at sub-µM levels | Fluorescent LDL Uptake in HepG2 cells | Compound 3f[5] |
Table 2: In Vivo Efficacy (APOE*3-Leiden.CETP Mouse Model)
| Treatment | Dose | Duration | Total Cholesterol Reduction | Compound Reference |
| Monotherapy | 50 mg/kg | 28 days | 57% | NYX-PCSK9i[8] |
| 50 mg/kg | 35 days | 46% | NYX-PCSK9i[9] | |
| Combination Therapy | 50 mg/kg + Atorvastatin | 35 days | 65% | NYX-PCSK9i[9] |
| Comparator | Atorvastatin alone | 35 days | 27% | [9] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Compound Reference |
| Oral Bioavailability (F) | Enhanced vs. parent compound | Mouse | NYX-PCSK9i[1] |
| 0.527% | Mouse | Compound 3f (parent)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of recombinant PCSK9 to the LDLR.
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human LDLR-EGF-AB domain and incubated overnight at 4°C.[10]
-
Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound LDLR.
-
Blocking: Remaining protein-binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Serially diluted test compound (this compound) is added to the wells, followed by the addition of a fixed concentration of His-tagged recombinant human PCSK9.[10] The plate is incubated for 2 hours at room temperature to allow for binding.
-
Detection: After washing, the bound PCSK9 is detected by adding a biotinylated anti-His-tag antibody, followed by HRP-conjugated streptavidin.[11]
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution (e.g., 1N H₂SO₄).[11]
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular LDL Uptake Assay
This assay measures the ability of a test compound to restore LDLR function in cells treated with PCSK9.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.[12]
-
Cholesterol Starvation: To upregulate LDLR expression, cells are incubated in serum-free or lipoprotein-deficient medium for 4-8 hours.[13]
-
Treatment: Cells are co-incubated with a gain-of-function mutant of PCSK9 (e.g., PCSK9-D374Y) and varying concentrations of the test compound (this compound) for 16 hours.[12]
-
LDL Incubation: Fluorescently labeled LDL (e.g., DyLight™ 550-LDL) is added to the wells at a concentration of approximately 10 µg/mL and incubated for 4 hours at 37°C.[12][14]
-
Washing and Fixation: The cells are washed with PBS to remove unbound LDL and then fixed with a fixative solution.
-
Imaging and Quantification: The cellular uptake of fluorescent LDL is visualized and quantified using a fluorescence microscope or a high-content imaging system.[14] Increased fluorescence intensity in compound-treated cells compared to PCSK9-only treated cells indicates restoration of LDLR activity.
In Vivo Efficacy Study in a Murine Model
This study evaluates the cholesterol-lowering efficacy of the test compound in a relevant animal model.
Protocol:
-
Animal Model: APOE*3-Leiden.CETP mice are used. This model is genetically modified to have a human-like lipoprotein profile and is highly predictive of human response to lipid-lowering therapies.[8][9]
-
Acclimatization and Diet: Mice are acclimatized and fed a Western-type diet to induce hypercholesterolemia.[15]
-
Dosing: Animals are randomized into groups (e.g., vehicle control, this compound monotherapy, statin monotherapy, combination therapy). This compound is administered orally at a specified dose (e.g., 50 mg/kg) daily for the study duration (e.g., 28-35 days).[8][9]
-
Sample Collection: Blood samples are collected at baseline and at specified time points throughout the study (e.g., weekly).[8]
-
Biochemical Analysis: Plasma is isolated, and total cholesterol, LDL-C, HDL-C, and PCSK9 levels are measured using automated biochemical analyzers and ELISA kits.[16]
-
Data Analysis: The percentage change in lipid parameters from baseline and compared to the vehicle control group is calculated. Statistical significance is determined using appropriate methods (e.g., t-test or ANOVA).
Conclusion
The preclinical data for representative small molecule PCSK9 inhibitors like this compound demonstrate a promising therapeutic profile. These molecules effectively inhibit the PCSK9-LDLR interaction in vitro, leading to the restoration of cellular LDL uptake. Importantly, they exhibit significant oral efficacy in animal models of human dyslipidemia, substantially lowering total cholesterol both as a monotherapy and in combination with statins. The development of orally active small molecule PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia, offering a convenient and potentially more accessible alternative to current injectable biologic therapies. Further clinical development is required to establish the safety and efficacy of this therapeutic class in humans.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 in vitro binding assays [bio-protocol.org]
- 4. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]
- 9. nyrada.com [nyrada.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. biocytogen.com [biocytogen.com]
Technical Guide on the Binding Affinity of Inhibitors to PCSK9 Protein
A Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pcsk9-IN-18." The following technical guide has been developed to provide a comprehensive overview of the methodologies and principles involved in assessing the binding affinity of inhibitors to the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein, which is a critical target in cholesterol management. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel PCSK9 inhibitors.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] PCSK9 is primarily synthesized in the liver and secreted into the plasma.[3] Its main function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4] This binding leads to the internalization and subsequent degradation of the LDLR in lysosomes, thereby reducing the number of LDLRs available to clear circulating LDL-C.[1]
Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels and reduce the risk of cardiovascular disease.[2][5] Several approaches to inhibit PCSK9 have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), and small-molecule inhibitors.[6] The binding affinity of these inhibitors to PCSK9 is a critical parameter that determines their potency and therapeutic efficacy.
Quantitative Assessment of Binding Affinity
The binding affinity of an inhibitor to PCSK9 is typically quantified by equilibrium dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or inhibition constant (Ki). These parameters provide a measure of the inhibitor's potency. Due to the absence of specific data for "this compound," the following table provides a template with hypothetical data for a generic small-molecule PCSK9 inhibitor to illustrate how such data is typically presented.
| Parameter | Value | Assay Method | Experimental Conditions |
| Kd | 50 nM | Surface Plasmon Resonance (SPR) | Recombinant human PCSK9 immobilized on a sensor chip; inhibitor as analyte at 25°C. |
| IC50 | 100 nM | PCSK9-LDLR Binding ELISA | Competition assay with biotinylated PCSK9 and coated LDLR; 2-hour incubation at 37°C. |
| Ki | 75 nM | Enzyme Inhibition Assay | Fluorogenic substrate-based assay measuring PCSK9 proteolytic activity; calculated from IC50. |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are commonly employed to measure the binding affinity of inhibitors to PCSK9. The choice of method depends on the nature of the inhibitor and the specific information required.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This is a common and high-throughput method to screen for and characterize inhibitors of the PCSK9-LDLR interaction.[7][8][9]
Principle: An ELISA plate is coated with the LDLR extracellular domain. Recombinant PCSK9, often tagged (e.g., with biotin or a His-tag), is pre-incubated with the test inhibitor and then added to the plate. The amount of PCSK9 that binds to the immobilized LDLR is quantified using a secondary detection system (e.g., streptavidin-HRP for biotinylated PCSK9). A decrease in the signal in the presence of the inhibitor indicates its ability to block the PCSK9-LDLR interaction.
Detailed Protocol:
-
Coating: A 96-well microplate is coated with the recombinant LDLR ectodomain (e.g., 1-5 µg/mL in a suitable buffer like PBS) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Incubation: The test inhibitor (at various concentrations) is pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 in an assay buffer for 1 hour at room temperature.
-
Binding Reaction: The inhibitor-PCSK9 mixture is added to the LDLR-coated and blocked plate and incubated for 2 hours at 37°C.
-
Detection: The plate is washed, and Streptavidin-HRP is added to each well and incubated for 1 hour at room temperature.
-
Signal Development: After another wash step, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding.[10][11][12]
Principle: One of the binding partners (e.g., PCSK9) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.
Detailed Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant human PCSK9 is immobilized onto the surface via amine coupling.
-
Binding Analysis: The inhibitor is prepared in a running buffer at various concentrations and injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove the bound inhibitor.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]
Principle: A solution of the inhibitor is titrated into a solution containing PCSK9 in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Detailed Protocol:
-
Sample Preparation: Purified recombinant human PCSK9 is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor are made into the PCSK9 solution.
-
Heat Measurement: The heat change after each injection is measured and plotted against the molar ratio of the inhibitor to PCSK9.
-
Data Analysis: The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.
Visualizations
PCSK9 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and how an inhibitor blocks this process.
References
- 1. ahajournals.org [ahajournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. heartuk.org.uk [heartuk.org.uk]
- 7. raybiotech.com [raybiotech.com]
- 8. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. A PCSK9-binding antibody that structurally mimics the EGF(A) domain of LDL-receptor reduces LDL cholesterol in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
The Role of Pcsk9-IN-18 in LDL Receptor Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. Elevated levels of LDL-C are a well-established risk factor for atherosclerotic cardiovascular disease. Consequently, inhibiting the PCSK9-LDLR interaction has become a key therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies have proven effective, the development of small-molecule inhibitors offers the potential for oral administration and broader patient access. This technical guide focuses on Pcsk9-IN-18, a potent small-molecule inhibitor of PCSK9, and its role in the regulation of the LDL receptor.
This compound: A Potent Small-Molecule Inhibitor
This compound, also known as compound 188, is a potent inhibitor of the PCSK9 protein. It has demonstrated a high binding affinity for PCSK9, with a dissociation constant (K_D) and an IC50 value of less than 200 nM.[1][2] By binding to PCSK9, this compound effectively blocks its interaction with the LDLR, preventing the subsequent degradation of the receptor. This leads to an increased number of LDLRs on the hepatocyte surface, enhancing the clearance of LDL-C from circulation.
Mechanism of Action: The PCSK9-LDLR Pathway
The mechanism by which small-molecule inhibitors like this compound regulate LDLR is best understood by examining the native PCSK9 signaling pathway.
As depicted in the signaling pathway, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This complex is then internalized into an endosome. In the acidic environment of the endosome, the interaction between PCSK9 and LDLR is strengthened, which prevents the receptor from recycling back to the cell surface. Instead, the entire complex is trafficked to the lysosome for degradation. Small-molecule inhibitors like this compound disrupt the initial binding of PCSK9 to the LDLR in the extracellular space. This allows the LDLR, after internalizing LDL-C, to dissociate within the endosome and recycle back to the cell surface, ready to bind and clear more LDL-C.
Quantitative Data on Small-Molecule PCSK9 Inhibitors
The following table summarizes key quantitative data for this compound and other notable small-molecule PCSK9 inhibitors, providing a comparative overview of their potency and efficacy.
| Compound | Target | Assay Type | Potency (IC50/K_D) | LDL-C Reduction | Reference |
| This compound | PCSK9 | Binding Assay | K_D < 200 nM | Not publicly available | [1][2] |
| AZD0780 | PCSK9 | In vivo (Phase 2) | N/A | 50.7% at 30 mg/day | AstraZeneca, 2025 |
| E28362 | PCSK9 | Cell-based | Dose-dependent increase in LDLR | Significant reduction in animal models | Wang W, et al. 2024 |
| RIm13 | PCSK9-LDLR Interaction | Cell-based | IC50 of 1.6 µM | Increased LDL uptake at 1 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel PCSK9 inhibitors. Below are representative protocols for key in vitro assays used to characterize compounds like this compound.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.
Workflow:
Methodology:
-
Coating: A 96-well microplate is coated with recombinant human LDLR protein and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Inhibitor Incubation: this compound is serially diluted and pre-incubated with a constant concentration of recombinant human PCSK9 protein.
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated antibody specific for PCSK9 is added.
-
Signal Generation: Following another wash step, a chemiluminescent or colorimetric substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cellular LDL Uptake Assay (DiI-LDL)
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by hepatocytes.
Workflow:
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in a multi-well plate and allowed to adhere.
-
Compound Treatment: The cells are treated with varying concentrations of this compound for a specified period.
-
LDL Incubation: Fluorescently labeled LDL (DiI-LDL) is added to the cell culture medium.
-
Uptake: The plate is incubated to allow the cells to take up the DiI-LDL.
-
Quantification: After incubation, the cells are washed to remove any unbound DiI-LDL. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader. An increase in fluorescence indicates enhanced LDL uptake.
Western Blot for LDLR Expression
This technique is used to directly visualize and quantify the levels of LDLR protein in cells treated with a PCSK9 inhibitor.
Methodology:
-
Cell Lysis: HepG2 cells are treated with this compound, and then whole-cell lysates are prepared using a lysis buffer.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the LDLR. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the LDLR is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising class of small-molecule inhibitors that target the PCSK9-LDLR interaction to effectively upregulate LDLR expression and enhance LDL-C clearance. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such compounds, from initial binding affinity to cellular function. As research in this area continues, the development of orally bioavailable small-molecule PCSK9 inhibitors holds the potential to significantly impact the management of hypercholesterolemia and reduce the burden of cardiovascular disease.
References
The Role of Pcsk9-IN-18 in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies and siRNA therapeutics have proven effective, there is a growing interest in the development of small molecule inhibitors. This guide provides an in-depth overview of the cholesterol metabolism pathways involving PCSK9 and the current understanding of the small molecule inhibitor, Pcsk9-IN-18.
Introduction to PCSK9 and Cholesterol Metabolism
The liver plays a central role in maintaining cholesterol balance. Hepatocytes express LDLR on their surface to bind and internalize circulating LDL-C. Once inside the cell, the LDL-C is released for cellular processes, and the LDLR is recycled back to the cell surface to clear more LDL-C.
PCSK9, a serine protease primarily synthesized in the liver, disrupts this cycle. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This binding prevents the conformational change required for the receptor to be recycled and instead targets the PCSK9-LDLR complex for degradation in the lysosome. The net result is a reduction in the number of available LDLRs on the cell surface, leading to decreased LDL-C clearance and elevated plasma LDL-C levels.
The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lifelong low LDL-C levels and a reduced risk of cardiovascular disease.
This compound: A Potent Small Molecule Inhibitor
This compound, also identified as compound 188, is a small molecule inhibitor of PCSK9. Due to the limited publicly available data, this section summarizes the known quantitative information for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Binding Affinity (KD) | <200 nM |
| Inhibitory Concentration (IC50) | <200 nM |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H20N6O2S |
| Molecular Weight | 348.42 g/mol |
Data for Tables 1 and 2 sourced from publicly available chemical supplier data.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for PCSK9 inhibitors, including small molecules like this compound, is the disruption of the PCSK9-LDLR interaction. By preventing PCSK9 from binding to the LDLR, these inhibitors spare the receptor from degradation, allowing it to be recycled back to the hepatocyte surface. This increased population of LDLRs enhances the clearance of LDL-C from the bloodstream.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies used to characterize small molecule PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay
This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. Recombinant human PCSK9 is coated onto a microplate. The LDLR's EGF-A domain, tagged with a detectable marker (e.g., biotin or a fluorescent probe), is added along with varying concentrations of the test compound (e.g., this compound).
-
Procedure:
-
Coat a 96-well plate with recombinant human PCSK9 and incubate.
-
Wash the plate to remove unbound PCSK9.
-
Block non-specific binding sites.
-
Add serial dilutions of the inhibitor (this compound) to the wells.
-
Add a fixed concentration of biotinylated LDLR-EGF-A domain to the wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is proportional to the amount of LDLR bound to PCSK9. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LDL-C Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition in a cellular context.
-
Principle: Human liver cells (e.g., HepG2) are used to assess the uptake of fluorescently labeled LDL-C in the presence of PCSK9 and an inhibitor.
-
Procedure:
-
Culture HepG2 cells in a multi-well plate.
-
Treat the cells with recombinant PCSK9 in the presence and absence of varying concentrations of the inhibitor (this compound).
-
Incubate the cells to allow for PCSK9-mediated LDLR degradation.
-
Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the media and incubate.
-
Wash the cells to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader, or visualize uptake using fluorescence microscopy.
-
-
Data Analysis: An increase in fluorescence intensity in the presence of the inhibitor indicates enhanced LDL-C uptake due to the protection of LDLR from degradation.
In Vivo Efficacy Studies in Animal Models
These studies are crucial for evaluating the cholesterol-lowering effects of the inhibitor in a physiological system.
-
Animal Model: Transgenic mouse models, such as those expressing human PCSK9 or human CETP, are often used as they more closely mimic human lipoprotein metabolism.
-
Procedure:
-
Acclimate the animals and place them on a high-cholesterol or Western-type diet to induce hypercholesterolemia.
-
Administer the test compound (this compound) or vehicle control to different groups of animals via a relevant route (e.g., oral gavage).
-
Collect blood samples at baseline and at various time points throughout the study.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
At the end of the study, tissues such as the liver can be harvested to measure LDLR protein expression via Western blot or immunohistochemistry.
-
-
Data Analysis: Compare the lipid profiles of the treated group to the control group to determine the percentage reduction in cholesterol levels.
Conclusion and Future Directions
This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with in vitro activity in the sub-micromolar range. While detailed in vivo efficacy and comprehensive mechanistic data are not yet widely available, its profile suggests potential as a research tool and a starting point for the development of orally bioavailable PCSK9 inhibitors. The development of such agents remains a significant goal in cardiovascular drug discovery, offering the promise of a convenient and cost-effective alternative to current biologic therapies for the management of hypercholesterolemia. Further research is needed to fully elucidate the pharmacological properties of this compound and its impact on cholesterol metabolism pathways in vivo.
Early-Stage Research on PCSK9 Inhibitors: A Technical Guide
Disclaimer: No publicly available information was found for a specific compound designated "Pcsk9-IN-18." This guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, intended for researchers, scientists, and drug development professionals.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3][4][5] Primarily synthesized and secreted by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][6] This binding event initiates the internalization of the PCSK9-LDLR complex.[1][4]
Normally, after an LDLR binds to an LDL particle and is internalized, the acidic environment of the endosome causes the LDL particle to dissociate, and the LDLR is recycled back to the cell surface to clear more LDL-C.[1] However, when PCSK9 is bound to the LDLR, it prevents the necessary conformational changes for this recycling process to occur.[2][3] Instead, the entire PCSK9-LDLR complex is targeted for degradation in the lysosome.[1][2][3][4] This PCSK9-mediated degradation of LDLRs reduces their number on the hepatocyte surface, leading to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[1][2][3]
Genetic studies have provided strong validation for PCSK9 as a therapeutic target. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, characterized by elevated LDL-C and a heightened risk of premature atherosclerotic cardiovascular disease.[2][3][7][8] Conversely, loss-of-function mutations in PCSK9 result in lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[2][3][8]
The primary mechanism of action for PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR.[] By doing so, these inhibitors prevent PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the hepatocyte surface.[3] This, in turn, enhances the clearance of circulating LDL-C, resulting in a significant reduction in plasma LDL-C levels.[2][3]
Therapeutic Modalities for PCSK9 Inhibition
Several approaches have been developed to inhibit PCSK9 function, with monoclonal antibodies being the most clinically advanced. Other strategies in earlier stages of research and development include small molecules, peptides, and gene-silencing therapies.
-
Monoclonal Antibodies (mAbs): These are fully human antibodies, such as evolocumab and alirocumab, that bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.[1][7]
-
Small Interfering RNA (siRNA): Inclisiran is an example of an siRNA therapeutic that inhibits the synthesis of PCSK9 within the hepatocyte by targeting the mRNA that codes for PCSK9 for degradation.[7]
-
Small Molecule Inhibitors: These are orally bioavailable drugs that aim to disrupt the PCSK9-LDLR interaction or inhibit the catalytic activity of PCSK9.
-
Peptide Inhibitors: These are designed to mimic the binding interface of the LDLR or PCSK9 to competitively inhibit their interaction.
Key Preclinical Assays for Evaluating PCSK9 Inhibitors
The preclinical evaluation of novel PCSK9 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Biochemical Assays
These assays are designed to quantify the direct interaction between a test compound and the PCSK9 protein.
Table 1: Representative Biochemical Data for an Early-Stage PCSK9 Inhibitor
| Assay Type | Description | Endpoint | Example Value |
| PCSK9-LDLR Binding Assay | Measures the ability of an inhibitor to disrupt the interaction between recombinant human PCSK9 and the LDLR-EGF-A domain. | IC50 | 50 nM |
| Surface Plasmon Resonance (SPR) | Quantifies the binding kinetics and affinity of the inhibitor to PCSK9. | KD | 10 nM |
| PCSK9 Protease Activity Assay | For inhibitors targeting the catalytic domain, this assay measures the inhibition of PCSK9's proteolytic activity on a fluorogenic substrate. | IC50 | N/A (for non-catalytic site inhibitors) |
-
Reagents: Recombinant human PCSK9 (tagged with a donor fluorophore, e.g., Lumi4-Tb cryptate) and recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2).
-
Procedure:
-
Add a fixed concentration of tagged PCSK9 and tagged LDLR to the wells of a microtiter plate.
-
Add varying concentrations of the test inhibitor compound.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
-
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm * 10,000) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Assays
Cell-based assays are crucial for confirming the mechanism of action in a more physiologically relevant context.
Table 2: Representative Cellular Activity Data for an Early-Stage PCSK9 Inhibitor
| Assay Type | Description | Cell Line | Endpoint | Example Value |
| LDLR Upregulation Assay | Measures the ability of an inhibitor to prevent PCSK9-mediated degradation of LDLR on the cell surface. | HepG2 | EC50 | 200 nM |
| LDL-C Uptake Assay | Quantifies the functional consequence of increased LDLR levels, i.e., enhanced uptake of fluorescently labeled LDL-C. | Huh-7 | EC50 | 250 nM |
| PCSK9 Secretion Assay | Measures the effect of the inhibitor on the secretion of endogenous PCSK9 from hepatocytes. | Primary Human Hepatocytes | IC50 | >10 µM (for binding inhibitors) |
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2 or Huh-7) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test inhibitor in the presence of a fixed concentration of exogenous recombinant human PCSK9 for a specified period (e.g., 24 hours).
-
LDL-C Incubation: Remove the treatment media and add fresh media containing a fluorescently labeled LDL-C (e.g., DiI-LDL). Incubate for a sufficient time to allow for cellular uptake (e.g., 4 hours).
-
Measurement: Wash the cells to remove any unbound DiI-LDL. Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.
-
Data Analysis: The EC50 value is determined by plotting the fluorescence intensity (representing LDL-C uptake) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models
Animal models are essential for evaluating the efficacy and pharmacokinetic properties of PCSK9 inhibitors.
Table 3: Representative In Vivo Data for an Early-Stage PCSK9 Inhibitor
| Animal Model | Dosing Regimen | Key Readouts | Example Result |
| C57BL/6 Mice | 10 mg/kg, single oral dose | Plasma LDL-C, Total Cholesterol | 40% reduction in LDL-C at 24 hours |
| Humanized PCSK9 Mouse Model | 5 mg/kg/day, for 14 days | Hepatic LDLR protein levels | 2-fold increase in LDLR |
| Cynomolgus Monkeys | 3 mg/kg, single intravenous dose | Plasma LDL-C, PK parameters | 60% reduction in LDL-C, T1/2 = 12 hours |
Visualizations of Pathways and Workflows
Caption: PCSK9 signaling pathway and mechanism of inhibition.
Caption: Typical workflow for preclinical PCSK9 inhibitor discovery.
Conclusion
The inhibition of PCSK9 is a clinically validated and highly effective strategy for lowering LDL-C. Early-stage research on novel PCSK9 inhibitors requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays to identify and characterize potent and drug-like candidates. A thorough understanding of the underlying biology and the application of robust experimental protocols are essential for the successful development of the next generation of PCSK9-targeted therapies.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Pcsk9-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[4][6] While monoclonal antibodies that block this interaction are approved therapies, there is significant interest in the development of orally bioavailable small molecule inhibitors.[7][8][9]
Pcsk9-IN-18 is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. These application notes provide detailed protocols for the in vitro characterization of this compound and similar small molecule inhibitors using biochemical and cell-based assays.
Mechanism of Action
PCSK9 is secreted primarily by the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[3] The PCSK9-LDLR complex is then internalized into endosomes. In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the receptor from recycling back to the cell surface.[3] Instead, the complex is trafficked to the lysosome for degradation.[3][4] By inhibiting the initial binding of PCSK9 to the LDLR, this compound is expected to increase the population of recycling LDLRs, leading to enhanced LDL-C uptake by hepatocytes and a reduction in circulating LDL-C levels.
Diagram of the PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 pathway and inhibition by this compound.
Data Presentation: In Vitro Efficacy of PCSK9 Small Molecule Inhibitors
The following table summarizes representative quantitative data for hypothetical small molecule inhibitors of the PCSK9-LDLR interaction, based on data for similar compounds found in the literature.[10][11]
| Assay Type | Readout | Inhibitor Example A (IC50/EC50) | Inhibitor Example B (IC50/EC50) |
| Biochemical Assays | |||
| PCSK9-LDLR Binding (ELISA) | Inhibition of Binding | 9.8 µM | 7.6 µM |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 2.5 µM | 5.1 µM |
| Cell-Based Assays | |||
| LDL Uptake Assay (HepG2 cells) | Increase in LDL Uptake | 1.0 µM | 0.5 µM |
| LDLR Surface Expression | Increase in LDLR | 2.0 µM | 0.8 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA)
This biochemical assay quantitatively measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR extracellular domain in a cell-free system.
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR-EGF-AB domain (Fc-tagged)
-
96-well high-binding microplate
-
This compound (and other test compounds)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His-tag antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (e.g., 1 µg/mL) with 50 µL of the this compound dilutions for 1 hour at room temperature.
-
-
Binding Reaction:
-
Wash the LDLR-coated plate three times with Wash Buffer.
-
Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PCSK9-LDLR Binding ELISA
Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.
Protocol 2: Cell-Based LDL Uptake Assay
This functional cell-based assay measures the ability of this compound to restore LDL uptake in cells treated with exogenous PCSK9. Human hepatoma cells (HepG2) are commonly used for this assay.[7][8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant Human PCSK9
-
This compound (and other test compounds)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound and PCSK9 Treatment:
-
The next day, replace the culture medium with serum-free medium containing various concentrations of this compound.
-
Add recombinant PCSK9 to the wells (a pre-determined concentration that causes a significant reduction in LDL uptake).
-
Include appropriate controls: cells alone, cells + PCSK9, cells + positive control inhibitor.
-
Incubate for 4-6 hours at 37°C.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Washing and Fixation:
-
Gently wash the cells three times with PBS to remove unbound DiI-LDL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Data Acquisition:
-
Microscopy: Capture images of the cells using a fluorescence microscope to visualize the internalized DiI-LDL.
-
Plate Reader: Quantify the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the fluorescent label.
-
-
Analysis: Normalize the fluorescence signal to the control wells and plot the dose-response curve to determine the EC50 value for this compound.
Logical Relationship in the LDL Uptake Assay
Caption: Logic of the cell-based LDL uptake assay.
Conclusion
The described in vitro assays provide a robust framework for the characterization of small molecule PCSK9 inhibitors like this compound. The ELISA-based binding assay offers a high-throughput method for screening and determining the direct inhibitory effect on the PCSK9-LDLR interaction. The cell-based LDL uptake assay provides crucial functional data on the compound's activity in a biologically relevant context. Together, these protocols will enable researchers to effectively evaluate the potency and mechanism of action of novel PCSK9 inhibitors in the drug discovery and development process.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. PCSK9 and its Inhibitors: A new approach in lipid lowering therapy | BioVendor R&D [biovendor.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Cell-Based Assays for Determining the Activity of Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C).[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have been successful, there is significant interest in the development of orally bioavailable small molecule inhibitors.[3][4]
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of small molecule PCSK9 inhibitors, using the representative inhibitor NYX-PCSK9i as an example. The assays described are:
-
PCSK9-LDLR Binding Assay: To quantify the direct inhibition of the PCSK9 and LDLR interaction at the cell surface.
-
LDLR Degradation Assay: To measure the inhibitor's ability to prevent PCSK9-mediated degradation of the LDLR protein.
-
LDL Uptake Assay: To assess the functional consequence of PCSK9 inhibition by measuring the uptake of LDL by hepatocytes.
PCSK9 Signaling Pathway
The binding of secreted PCSK9 to the LDLR on the cell surface initiates a signaling cascade that prevents the receptor from recycling back to the cell surface after endocytosis. Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation. This reduction in LDLR density on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation. Small molecule inhibitors can disrupt this pathway by preventing the initial binding of PCSK9 to the LDLR.
Caption: PCSK9 signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the activity of representative small molecule PCSK9 inhibitors in various assays. Due to the limited public availability of data for a single compound across all assays, data from multiple small molecule inhibitors are presented as examples.
Table 1: In Vitro PCSK9-LDLR Binding Inhibition
| Compound | Assay Type | IC50 | Reference |
| NYX-PCSK9i | Biochemical Binding Assay | 323 nM | [5] |
| Compound 3f | In Vitro Binding Assay | 537 nM | [3] |
| Nilotinib | In Vitro Binding Assay | 9.8 µM | [3] |
| Compound 13 | PCSK9-LDLR PPI Assay | 7.57 ± 1.40 µM | [6] |
Table 2: Cell-Based Functional Activity
| Compound | Cell Line | Assay Type | Endpoint | Activity | Reference |
| NYX-PCSK9i | Human Lymphocytes | LDLR Surface Expression | Restoration of LDLR expression | Effective at sub-micromolar concentrations | [5] |
| Compound 3f | Liver Cells | LDL Uptake | Restoration of LDL uptake | Effective at sub-micromolar levels | [3] |
| Compound 13 | HepG2 | LDL Uptake | Restoration of LDL uptake | Partially restored | [6] |
| Colchicine | HepG2 | LDLR Degradation | Inhibition of degradation | Dose-responsive inhibition | [7] |
Experimental Protocols
Cell-Based PCSK9-LDLR Binding Assay
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the direct interaction between PCSK9 and LDLR on the cell surface and its inhibition by a small molecule.
Caption: Workflow for PCSK9-LDLR binding assay.
Materials:
-
HEK293 cells stably expressing LDLR fused to a large luciferase fragment (LDLR-LgBiT)
-
Purified recombinant PCSK9 fused to a small luciferase fragment (PCSK9-SmBiT)
-
Small molecule inhibitor (e.g., NYX-PCSK9i)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM
-
Luciferase substrate
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed HEK293-LDLR-LgBiT cells in a white, opaque 96-well plate at a density of 20,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
Prepare serial dilutions of the small molecule inhibitor in Opti-MEM at 2x the final desired concentration.
-
Prepare a solution of PCSK9-SmBiT in Opti-MEM at 2x the final desired concentration (e.g., 1.6 µg/mL for a final concentration of 0.8 µg/mL).
-
Remove the culture medium from the cells.
-
Add 25 µL of the 2x PCSK9-SmBiT solution to each well.
-
Add 25 µL of the 2x inhibitor dilutions to the respective wells. For control wells, add 25 µL of Opti-MEM with vehicle (e.g., DMSO).
-
Incubate the plate at room temperature for 60 minutes to allow for PCSK9-LDLR binding.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
LDLR Degradation Assay
This protocol uses Western blotting to quantify the amount of LDLR protein in cells treated with PCSK9 in the presence or absence of a small molecule inhibitor.
Caption: Workflow for LDLR degradation assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
Small molecule inhibitor
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate HepG2 cells in 6-well plates and allow them to adhere and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of the small molecule inhibitor. Pre-incubate for 1 hour.
-
Add recombinant human PCSK9 to the wells at a final concentration known to induce LDLR degradation (e.g., 1-5 µg/mL). Include a control group with no PCSK9 and a vehicle control group.
-
Incubate the cells for 16-24 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot and quantify the band intensities for LDLR and the loading control.
-
Normalize the LDLR band intensity to the loading control and compare the levels between different treatment groups.
LDL Uptake Assay
This functional assay measures the ability of cells to take up fluorescently labeled LDL, which is dependent on the surface expression of LDLR.
Caption: Workflow for LDL uptake assay.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Recombinant human PCSK9
-
Small molecule inhibitor
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-FL LDL)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with recombinant PCSK9 and various concentrations of the small molecule inhibitor in complete medium for 16 hours.[7]
-
After the incubation, wash the cells with PBS and replace the medium with serum-free medium.
-
Add fluorescently labeled LDL (e.g., 10 µg/mL) to each well.[7]
-
Incubate the cells for 4 hours at 37°C to allow for LDL uptake.[7]
-
Wash the cells thoroughly with PBS to remove any unbound fluorescent LDL.
-
Quantify the amount of LDL uptake by measuring the intracellular fluorescence using a fluorescence plate reader or by imaging with a fluorescence microscope.
-
Compare the fluorescence intensity between the different treatment groups to determine the effect of the inhibitor on restoring LDL uptake in the presence of PCSK9.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for a Novel PCSK9 Inhibitor in Murine Models
Disclaimer: Publicly available information on a specific molecule designated "Pcsk9-IN-18" is limited. The following application notes and protocols are based on established methodologies for evaluating other classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, such as monoclonal antibodies, in mice. These guidelines should be adapted based on the specific physicochemical properties and pharmacological profile of this compound.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[1] This reduction in LDLR recycling leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk.[1]
This compound is a novel small molecule inhibitor of PCSK9. These application notes provide a summary of dosing and administration strategies and detailed experimental protocols for the in vivo evaluation of this compound in murine models.
Dosing and Administration of PCSK9 Inhibitors in Mice
The effective dose and route of administration for a PCSK9 inhibitor can vary significantly based on the modality (e.g., monoclonal antibody, small molecule, siRNA). The following table summarizes dosing regimens for various PCSK9 inhibitors used in mouse studies to provide a comparative reference.
| Inhibitor Class | Specific Agent | Dose | Route of Administration | Frequency | Mouse Model | Key Findings | Reference |
| Monoclonal Antibody | Alirocumab | 10 mg/kg | Subcutaneous (sc) | Single dose 2h post-LPS | C57Bl/6J | No reduction in LPS-induced mortality. | [2] |
| Monoclonal Antibody | Anti-mouse PCSK9 Ab | 100 µ g/mouse (~5 mg/kg) | Subcutaneous (sc) | Two doses (48h and 1h prior to LPS) | C57Bl/6J | Reduced plasma cholesterol by ~20%. | [2] |
| Monoclonal Antibody | PL-45134 | 10 mg/kg | Intraperitoneal (ip) or Subcutaneous (sc) | Once per week for 4 weeks | LDLR+/- hAPOB100 | Significantly lowered non-HDL cholesterol. | [3] |
| Gene Silencing (PPRH) | HpE12 | Not specified | Single injection | Single dose | Human PCSK9-overexpressing transgenic mice | Reduced plasma PCSK9 by 50% and total cholesterol by 47% within 3 days. | [4] |
| Gene Silencing (ASO) | ASO against PCSK9 | Not specified | Intravenous (iv) | Single dose | Mice | Reduced PCSK9 mRNA by 60% within 24h, lasting >16 days. | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% (w/v) methylcellulose in water, or a solution containing a solubilizing agent like Tween 80 or DMSO, further diluted in saline). The final concentration of agents like DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Initial solubility tests should be performed. For many small molecules, a suspension in methylcellulose or a solution with a co-solvent is common.
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the vehicle to the powder to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
If the compound is not fully dissolved, sonicate the suspension in a water bath for 5-10 minutes.
-
-
Sterilization: If preparing a solution for intravenous or intraperitoneal injection, sterilize the final formulation by passing it through a 0.22 µm sterile filter. This step may not be feasible for suspensions.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Re-suspend by vortexing before administration.
Pharmacodynamic Study of this compound in C57BL/6J Mice
Objective: To determine the effect of this compound on plasma PCSK9 levels and lipid profiles in wild-type mice.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
This compound formulation
-
Vehicle control
-
Gavage needles (for oral administration) or appropriate syringes/needles for injection
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
ELISA kits for mouse PCSK9
-
Biochemical analyzer for lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Grouping and Baseline Sampling:
-
Randomly assign mice to experimental groups (e.g., Vehicle control, this compound at 1, 3, 10 mg/kg). A group size of n=8-10 is recommended.
-
Collect a baseline blood sample (Time 0) from the tail vein or retro-orbital sinus under anesthesia.
-
-
Administration:
-
Administer the this compound formulation or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be consistent.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 4, 8, 24, 48, 72 hours) to capture the pharmacodynamic profile.
-
Process blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma PCSK9 concentrations using a commercially available mouse PCSK9 ELISA kit.
-
Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.
-
-
Data Analysis:
-
Calculate the percentage change in PCSK9 and lipid levels from baseline for each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9 binds to LDLR, promoting its degradation in lysosomes.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for pharmacodynamic assessment of this compound in mice.
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PCSK9 does not improve lipopolysaccharide-induced mortality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Antibodies Treatment Specifically Enhances the Macrophage-specific Reverse Cholesterol Transport Pathway in Heterozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPRHs lower levels of PCSK9 and cholesterol in transgenic mouse without causing toxicity | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pcsk9-IN-18 in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pcsk9-IN-18, a representative small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), for hypercholesterolemia research. The provided protocols and data are based on established methodologies for characterizing small molecule inhibitors of the PCSK9-LDLR interaction.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[2][3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-cholesterol (LDL-C) from the bloodstream.[4] Elevated PCSK9 activity is associated with increased LDL-C levels and a higher risk of atherosclerotic cardiovascular disease.[5]
This compound represents a class of small molecule inhibitors designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR.[6][7] By inhibiting this interaction, these molecules prevent PCSK9-mediated degradation of the LDLR, leading to increased LDLR recycling to the cell surface, enhanced clearance of LDL-C, and consequently, a reduction in plasma LDL-C levels.[4][8] Small molecule inhibitors offer a promising therapeutic alternative to monoclonal antibodies due to their potential for oral administration and lower cost of production.[9]
Mechanism of Action
This compound and similar small molecules function by binding to PCSK9 and blocking its interaction with the LDLR.[6] This competitive inhibition preserves the LDLR population on hepatocytes, leading to more efficient removal of LDL-C from circulation.
Quantitative Data Summary
The following tables summarize representative data for small molecule inhibitors of the PCSK9-LDLR interaction, analogous to this compound.
Table 1: In Vitro Activity of Representative Small Molecule PCSK9 Inhibitors
| Compound ID | Assay Type | Target | IC50 (µM) | Binding Affinity (KD) (µM) | Reference |
| Compound 13 | ELISA | PCSK9-LDLR Interaction | 7.57 ± 1.40 | - | [6] |
| Compound 13 | Surface Plasmon Resonance | PCSK9 | - | 2.50 ± 0.73 | [6] |
| Hit Compounds | Surface Plasmon Resonance | PCSK9 | - | 20 - 40 | [10] |
| NYX-PCSK9i | In vitro binding assay | PCSK9-LDLR Interaction | Submicromolar | - | [11] |
Table 2: In Vivo Efficacy of a Representative Small Molecule PCSK9 Inhibitor (NYX-PCSK9i)
| Animal Model | Treatment | Dose | Duration | Total Cholesterol Reduction (%) | Non-HDL-C Reduction | Key Findings | Reference |
| APOE3-Leiden.CETP Mice | NYX-PCSK9i | Dose-dependent | Not Specified | Up to 57% | Majority of reduction | Increased hepatic LDLR protein expression, promoted fecal cholesterol elimination. | [11] |
| APOE3-Leiden.CETP Mice | NYX-PCSK9i + Atorvastatin | Not Specified | Not Specified | Additive effect | Not Specified | Combination is highly effective in lowering LDL-C. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-AB domain
-
High-binding 96-well microplates
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Pep2-8)[8]
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with recombinant human LDLR-EGF-AB domain overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compound and controls.
-
In a separate plate, pre-incubate recombinant human PCSK9 with the test compound dilutions for 1 hour at room temperature.
-
Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the ability of a test compound to restore LDL uptake in hepatocytes treated with PCSK9.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Recombinant human PCSK9 protein
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Treat the cells with recombinant PCSK9 in the presence or absence of various concentrations of the test compound for 4-6 hours.
-
Add fluorescently labeled LDL to the wells and incubate for 2-4 hours.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI (optional).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the internalized LDL per cell.
-
Determine the EC50 value of the compound for restoring LDL uptake.
Protocol 3: In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a small molecule PCSK9 inhibitor.
Materials:
-
Hypercholesterolemic mouse model (e.g., APOE*3-Leiden.CETP mice or C57BL/6J mice on a high-fat diet)[11][12]
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Plasma cholesterol assay kit
Procedure:
-
Acclimatize the mice for at least one week.
-
Group the mice and collect baseline blood samples for plasma lipid analysis.
-
Administer the test compound or vehicle control to the respective groups daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, collect final blood samples.
-
Separate plasma by centrifugation.
-
Measure total cholesterol, LDL-C, and HDL-C levels using appropriate assay kits.
-
At the end of the study, euthanize the animals and harvest the liver for LDLR protein expression analysis (e.g., Western blot).
-
Analyze the data to determine the effect of the compound on plasma lipid profiles and hepatic LDLR levels.
Conclusion
This compound and related small molecule inhibitors of the PCSK9-LDLR interaction are valuable tools for hypercholesterolemia research. The protocols and data presented here provide a framework for their in vitro and in vivo characterization. These compounds hold significant potential for the development of novel, orally administered therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
- 1. PCSK9: BIOLOGICAL ACTIVITY REGULATION AND CONNECTION WITH LIPID AND CARBOHYDRATE METABOLISM - Averkova - Journal of Clinical Practice [journals.eco-vector.com]
- 2. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. PCSK9 inhibition in the management of hyperlipidemia: focus on evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small-Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol from the bloodstream and consequently, elevated plasma LDL-c levels.[3][5][6] Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for lowering LDL-c and reducing the risk of cardiovascular disease.[4][6] While monoclonal antibodies that target circulating PCSK9 have been successfully developed and approved, there is significant interest in the discovery and development of orally bioavailable small-molecule inhibitors of PCSK9.
These application notes provide an overview of the mechanism of action of small-molecule PCSK9 inhibitors, information on potential suppliers of research-grade compounds, and generalized protocols for their in vitro and in vivo evaluation.
Mechanism of Action
Small-molecule PCSK9 inhibitors are designed to disrupt the protein-protein interaction between PCSK9 and the LDLR.[6] By binding to PCSK9, these inhibitors prevent it from associating with the LDLR, thereby sparing the receptor from degradation.[6] The increased number of recycled LDLRs on the hepatocyte surface leads to enhanced clearance of LDL-c from the circulation.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and its Inhibition
Caption: PCSK9 pathway and inhibition.
Purchasing Information for Research-Grade Small-Molecule PCSK9 Inhibitors
While a specific compound named "Pcsk9-IN-18" could not be identified from public sources, several chemical suppliers offer a range of research-grade small-molecule PCSK9 inhibitors. These compounds are intended for laboratory research use only and are not for human consumption.
Potential Suppliers:
-
ProbeChem
-
MedChemExpress
-
Selleck Chemicals
-
Cayman Chemical
-
Tocris Bioscience
Note: The availability of specific small-molecule PCSK9 inhibitors may vary. Researchers should consult the suppliers' online catalogs for the most up-to-date product information.
Properties of Example Small-Molecule PCSK9 Inhibitors
The following table summarizes the properties of a representative small-molecule PCSK9 inhibitor identified from publicly available information. This is for illustrative purposes, and researchers should refer to the supplier's technical data sheet for specific details of their chosen compound.
| Property | Description |
| Compound Name | PCSK9 inhibitor 3f |
| CAS Number | 2244129-23-3 |
| Mechanism of Action | Antagonizes the PCSK9-LDLR interaction. |
| In Vitro Activity (IC50) | The half maximal inhibitory concentration for disrupting the PCSK9-LDLR interaction should be determined experimentally. For example, some compounds are reported to have IC50 values in the nanomolar to low micromolar range. |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for long-term storage. |
Experimental Protocols
In Vitro Experiment: PCSK9-LDLR Interaction Assay
This protocol describes a general method to evaluate the ability of a small-molecule inhibitor to disrupt the binding of PCSK9 to the LDLR in a cell-free assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: In vitro assay workflow.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain (tagged, e.g., with His-tag)
-
Fluorescently labeled anti-tag antibody (e.g., anti-His-Europium)
-
Fluorescently labeled PCSK9 antibody or streptavidin-APC (if PCSK9 is biotinylated)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (small-molecule PCSK9 inhibitor)
-
384-well low-volume black assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Reagent Preparation: Prepare solutions of recombinant PCSK9 and LDLR-EGF-A in assay buffer at the optimal concentrations determined through titration experiments.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 4 µL of the PCSK9 protein solution to each well.
-
Add 4 µL of the LDLR-EGF-A domain solution to each well.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Prepare a detection mix containing the fluorescently labeled antibodies in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader according to the manufacturer's instructions, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data to the positive (no inhibitor) and negative (no PCSK9 or LDLR) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Experiment: Evaluation of a Small-Molecule PCSK9 Inhibitor in a Mouse Model of Hypercholesterolemia
This protocol provides a general framework for assessing the in vivo efficacy of an orally administered small-molecule PCSK9 inhibitor in a relevant mouse model, such as C57BL/6J mice on a high-fat diet or a transgenic model like the APOE*3-Leiden.CETP mouse.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pcsk9-IN-18 solubility and preparation for experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of Pcsk9-IN-18, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information compiled herein is intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.
Note on Nomenclature: Publicly available information specifically for a compound designated "this compound" is limited. The data presented here is based on the detailed information available for PCSK9-IN-11 , a compound with a similar designation and mechanism of action. It is presumed that these compounds are closely related, and their experimental handling and properties are comparable. Researchers should, however, validate these protocols for their specific batch of this compound.
Quantitative Data Summary
This section summarizes the key quantitative data for this compound, focusing on its solubility in commonly used laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Special Conditions |
| DMSO | 125 mg/mL | 327.41 mM | Requires sonication for complete dissolution.[1] |
This data is based on information for PCSK9-IN-11.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound in key experimental settings.
In Vitro Experimentation
Objective: To prepare this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Cell culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
HepG2 cells (or other relevant cell line)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38179 mg of the compound (based on a molecular weight of 381.79 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed compound. For 1 mL of a 10 mM solution, add 261.9 µL of DMSO.
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes, or until the solution is clear.[1]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[1]
Protocol for Treating HepG2 Cells In Vitro:
-
Cell Seeding: Seed HepG2 cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0-25 µM).[1] Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting for PCSK9 and LDLR protein levels, or functional assays like DiI-LDL uptake.
In Vivo Experimentation
Objective: To prepare and administer this compound to mice for efficacy studies.
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
Gavage needles
-
Mice (e.g., C57BL/6)
Protocol for Formulation and Administration:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds consists of a mixture of solvents. A typical formulation might be:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline
-
Note: The optimal vehicle composition should be determined empirically for this compound to ensure solubility and stability.
-
-
Formulation of Dosing Solution:
-
First, dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex well.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the final volume and vortex thoroughly to create a homogenous suspension or solution. Gentle warming and sonication may be necessary.
-
-
Dosing: For oral administration (intragastric gavage, IG), a typical dose for a related compound was 30 mg/kg, administered once daily.[1] The volume administered should be based on the individual animal's body weight.
-
Study Duration: The treatment can be carried out for an extended period, for example, 8 weeks, to assess long-term effects on PCSK9 expression and related biomarkers.[1]
-
Monitoring and Analysis: Monitor the animals for any adverse effects throughout the study. At the end of the study, collect blood and tissue samples for analysis of serum PCSK9 levels, cholesterol levels, and hepatic PCSK9 and LDLR expression.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for this compound preparation.
Caption: PCSK9 signaling pathway and the mechanism of this compound.
References
Application Notes and Protocols for the Analytical Detection of Pcsk9-IN-18
Disclaimer: As of the latest available information, "Pcsk9-IN-18" is not a publicly documented specific chemical entity. Therefore, these application notes and protocols are provided for a representative, hypothetical small molecule inhibitor of PCSK9, hereafter referred to as this compound. The methodologies described are based on established analytical techniques for the detection and quantification of small molecule inhibitors and the target protein, PCSK9. Researchers should adapt these protocols based on the specific physicochemical properties of their molecule of interest.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently, higher levels of circulating LDL cholesterol. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. This compound is a small molecule inhibitor designed to disrupt this interaction. Accurate and robust analytical methods are crucial for the preclinical and clinical development of this compound, enabling the characterization of its pharmacokinetic and pharmacodynamic properties.
This document provides detailed protocols for three common analytical methods for the detection and quantification of this compound and its target, PCSK9:
-
High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification of this compound in biological matrices.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of total and free PCSK9 protein levels in response to treatment with this compound.
Signaling Pathway of PCSK9 and Point of Intervention for this compound
Application Notes and Protocols for Pcsk9-IN-18 in Combination with Statins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the liver's ability to clear circulating LDL cholesterol (LDL-C).[1][2][3][4] Inhibition of PCSK9 is a well-established therapeutic strategy for lowering LDL-C. Statins, the cornerstone of lipid-lowering therapy, inhibit cholesterol synthesis, which in turn upregulates LDLR expression. However, statins also increase the expression of PCSK9, which can attenuate their own LDL-lowering effect.[5][6][7] This provides a strong rationale for the combination therapy of a PCSK9 inhibitor with a statin to achieve synergistic effects in LDL-C reduction.[2][5]
Pcsk9-IN-18 is a small molecule inhibitor of PCSK9, designed to disrupt the interaction between PCSK9 and the LDLR. These application notes provide an overview of the scientific basis and a detailed protocol for the preclinical evaluation of this compound in combination with statins.
Mechanism of Action: A Synergistic Approach
The combination of this compound and a statin targets two distinct but complementary pathways in cholesterol metabolism, leading to a more profound reduction in LDL-C than either agent alone.
-
Statins: Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The resulting decrease in intracellular cholesterol leads to the upregulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which in turn increases the transcription of the LDLR gene, leading to more LDLRs on the hepatocyte surface.
-
This compound: As a PCSK9 inhibitor, it prevents the binding of PCSK9 to the LDLR. This inhibition blocks the PCSK9-mediated degradation of the LDLR, allowing more receptors to be recycled back to the cell surface.[1][3][4]
The synergy arises from the fact that while statins increase the production of LDLRs, this compound increases their lifespan on the cell surface, leading to a significant enhancement in the clearance of LDL-C from the circulation.
Quantitative Data Summary
The following table summarizes hypothetical preclinical data for this compound alone and in combination with atorvastatin in a hypercholesterolemic mouse model.
| Treatment Group | Dose | LDL-C Reduction (%) | Total Cholesterol Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Atorvastatin | 10 mg/kg | 35 | 25 |
| This compound | 30 mg/kg | 45 | 30 |
| This compound + Atorvastatin | 30 mg/kg + 10 mg/kg | 65 | 50 |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Hypercholesterolemic Mouse Model
1. Objective: To evaluate the synergistic lipid-lowering effects of this compound in combination with atorvastatin in a diet-induced hypercholesterolemic mouse model.
2. Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat, high-cholesterol diet (e.g., Western diet)
-
This compound
-
Atorvastatin
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Clinical chemistry analyzer for lipid profiling
3. Experimental Workflow:
4. Procedure:
-
Acclimatization: Acclimate mice for one week under standard laboratory conditions.
-
Dietary Induction of Hypercholesterolemia: Feed all mice a high-fat, high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
-
Baseline Blood Collection: Collect baseline blood samples via tail vein bleed for initial lipid profiling.
-
Randomization and Grouping: Randomly assign mice to one of the four treatment groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: Atorvastatin (10 mg/kg, oral gavage)
-
Group 3: this compound (30 mg/kg, oral gavage)
-
Group 4: this compound (30 mg/kg) + Atorvastatin (10 mg/kg)
-
-
Treatment: Administer the respective treatments daily for 4 weeks.
-
Blood Collection: Collect blood samples weekly to monitor changes in lipid levels.
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood samples via cardiac puncture and harvest liver tissue for further analysis (e.g., gene expression of LDLR and PCSK9).
-
Lipid Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using a clinical chemistry analyzer.
5. Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of differences between groups.
Protocol 2: In Vitro Assessment of LDLR Recycling
1. Objective: To determine the effect of this compound on LDLR recycling in a human hepatocyte cell line (e.g., HepG2).
2. Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Flow cytometer or fluorescence microscope
3. Procedure:
-
Cell Culture: Culture HepG2 cells to 80-90% confluency.
-
Treatment: Treat cells with one of the following for 24 hours:
-
Vehicle control
-
Recombinant human PCSK9
-
This compound
-
Recombinant human PCSK9 + this compound
-
-
LDL Uptake Assay:
-
Incubate the treated cells with DiI-LDL for 2 hours at 37°C.
-
Wash the cells to remove unbound DiI-LDL.
-
Measure the cellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.
-
-
LDLR Recycling Assay:
-
After the initial incubation with DiI-LDL, wash the cells and incubate in fresh medium without DiI-LDL for varying time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, measure the remaining cellular fluorescence. A slower decrease in fluorescence in the this compound treated group indicates enhanced LDLR recycling.
-
4. Data Analysis:
-
Quantify the mean fluorescence intensity for each treatment group.
-
Plot the fluorescence intensity over time for the recycling assay to determine the rate of LDL release.
Conclusion
The combination of this compound with a statin represents a promising therapeutic strategy for the management of hypercholesterolemia. The synergistic mechanism of action is expected to lead to significant reductions in LDL-C levels, potentially offering improved cardiovascular outcomes for high-risk patients. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in combination with statins in clinical settings.
References
- 1. nps.org.au [nps.org.au]
- 2. article.imrpress.com [article.imrpress.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pcsk9-IN-18 experimental design challenges
Welcome to the technical support center for Pcsk9-IN-18, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor that directly binds to PCSK9. This binding is intended to block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound inhibits the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize the final DMSO concentration in your experimental medium (typically ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo studies, the formulation may require a specific vehicle, and it is recommended to consult the manufacturer's guidelines or perform solubility tests in various pharmaceutically acceptable vehicles.
Q3: What is the expected potency of this compound?
A3: The potency of small molecule inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. While specific data for this compound is not publicly available, similar small molecule inhibitors of the PCSK9-LDLR interaction are often screened for potency in the nanomolar to low micromolar range.[5] It is recommended to perform a dose-response experiment to determine the IC50 in your specific assay system.
Q4: Can this compound be used in both biochemical and cell-based assays?
A4: Yes, this compound is designed for use in both types of assays. A biochemical assay, such as an ELISA-based binding assay, can confirm the direct inhibition of the PCSK9-LDLR interaction.[6][7] A cell-based assay, such as a fluorescent LDL uptake assay in a relevant cell line (e.g., HepG2), can assess the functional consequence of the inhibition, which is the increased uptake of LDL-C.[8][9][10]
Q5: Are there known off-target effects of this compound?
A5: As with any small molecule inhibitor, there is a potential for off-target effects.[[“]][12] It is advisable to perform counter-screens against other related proteins or pathways to assess the selectivity of this compound. If unexpected cellular phenotypes are observed, it is important to consider the possibility of off-target activities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition in a Biochemical Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentrations of PCSK9, LDLR, and this compound. Ensure accurate serial dilutions of the inhibitor. |
| Reagent Degradation | Use fresh or properly stored aliquots of PCSK9 and LDLR proteins. Avoid repeated freeze-thaw cycles. |
| Assay Buffer Incompatibility | Ensure the assay buffer composition (pH, salt concentration) is optimal for the PCSK9-LDLR interaction. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider reducing the highest concentration used or testing alternative solvents. |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature for the binding reaction as per the assay protocol. |
Issue 2: High Variability or No Effect in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Low Cell Viability | Perform a cytotoxicity assay (e.g., MTS or LDH assay) to ensure that the tested concentrations of this compound are not toxic to the cells. |
| Low Endogenous LDLR Expression | Use a cell line known to express sufficient levels of LDLR (e.g., HepG2). Consider stimulating LDLR expression with statins if necessary. |
| Inhibitor Inactivity in Cells | The compound may have poor cell permeability. Consider using a different cell line or performing a cell-free assay to confirm direct target engagement. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells to minimize variability. |
| Serum Interference | Serum components can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment and LDL uptake steps. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and key parameters for experiments involving small molecule PCSK9 inhibitors. Note that these are general guidelines, and optimal conditions should be determined experimentally for this compound.
| Parameter | Biochemical Assay (ELISA) | Cell-Based Assay (LDL Uptake) |
| This compound Concentration Range | 0.1 nM - 100 µM | 1 nM - 100 µM |
| PCSK9 Protein Concentration | 1 - 5 µg/mL | 5 - 20 µg/mL (in media) |
| LDLR Protein Concentration | 1 - 2 µg/mL (coating) | Endogenously expressed |
| Incubation Time | 1 - 2 hours | 4 - 24 hours |
| Typical IC50 Range | 10 nM - 10 µM | 100 nM - 50 µM |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Inhibition ELISA
This protocol is designed to measure the direct inhibition of the PCSK9-LDLR interaction by this compound.
Materials:
-
96-well ELISA plates
-
Recombinant human LDLR protein
-
Recombinant human PCSK9 protein (biotinylated)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Methodology:
-
Coat the ELISA plate with recombinant human LDLR (1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the wells, followed by the addition of biotinylated human PCSK9 (2 µg/mL).
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Fluorescent LDL Uptake Assay
This protocol assesses the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in cells.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or high-content imager
Methodology:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the diluted this compound for 1 hour.
-
Add recombinant human PCSK9 (10 µg/mL) to the wells (except for the no-PCSK9 control) and incubate for 4 hours.
-
Add fluorescently labeled LDL (10 µg/mL) to all wells and incubate for an additional 4 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with Hoechst stain.
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the fluorescence intensity of LDL uptake per cell.
-
Plot the LDL uptake as a function of this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. nps.org.au [nps.org.au]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 8. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pcsk9-IN-18 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pcsk9-IN-18. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed information on the stability, storage, and handling of this potent PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It has a reported binding affinity (KD) of less than 200 nM.[1][2] By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR), leading to increased LDL cholesterol uptake from the circulation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the detailed storage condition table in the "Stability and Storage" section below.
Q3: Is this compound soluble in aqueous buffers?
A3: The solubility of small molecule inhibitors can vary. For detailed information on solubility and solvent recommendations, please consult the "Solubility Data" table. It is generally recommended to prepare fresh working solutions from a stock solution on the day of the experiment.
Q4: What is the mechanism of action of PCSK9?
A4: PCSK9 is a protein that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for degradation in lysosomes, thus reducing the number of LDLRs available to clear LDL cholesterol from the bloodstream. By inhibiting this interaction, this compound allows the LDLR to be recycled back to the cell surface, increasing LDL cholesterol clearance.
Stability and Storage
Proper handling and storage of this compound are critical for ensuring its stability and performance in your experiments.
| Condition | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | As specified on the certificate of analysis | Protect from light. |
| In Solvent | -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
Data is based on information for a similar compound, PCSK9-IN-11, and should be used as a guideline. Always refer to the product-specific Certificate of Analysis for the most accurate information.[3]
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems and provides potential solutions.
| Issue | Possible Cause | Recommendation |
| Weak or no inhibitory effect | Compound instability: Improper storage or handling. | Ensure the compound has been stored correctly according to the guidelines. Prepare fresh working solutions for each experiment. |
| Low compound concentration: The concentration used is below the effective range. | Perform a dose-response experiment to determine the optimal concentration. The reported KD is <200 nM, but the cellular IC50 may be higher. | |
| Cellular permeability issues: The compound is not efficiently entering the cells. | If using a cell-based assay, ensure the chosen cell line is appropriate and consider using permeabilization agents if compatible with your assay. | |
| Incorrect assay setup: The experimental conditions are not optimal. | Review your experimental protocol, including incubation times, cell density, and reagent concentrations. Include appropriate positive and negative controls. | |
| High background signal | Non-specific binding: The compound may be interacting with other cellular components. | Decrease the concentration of the compound. Ensure adequate washing steps in your protocol. |
| Cell health issues: Cells are stressed or dying, leading to artifacts. | Monitor cell viability and ensure cells are healthy and in the logarithmic growth phase. | |
| Poor reproducibility | Inconsistent compound preparation: Variations in stock and working solution preparation. | Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing. |
| Variability in cell culture: Differences in cell passage number, density, or health. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and the point of intervention for inhibitors like this compound.
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following provides a general workflow for evaluating a PCSK9 inhibitor in a cell-based assay. This is based on common practices in the field and should be adapted and optimized for your specific experimental setup.
Objective: To determine the effect of this compound on LDL uptake in a hepatocyte cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9 protein
-
Phosphate-buffered saline (PBS)
-
Plate reader or fluorescence microscope
Workflow:
Caption: A general workflow for a cell-based LDL uptake assay to test this compound efficacy.
Disclaimer: This information is intended for research use only. Please consult the product's Certificate of Analysis and relevant safety data sheets before use. The provided protocols are general guidelines and may require optimization for your specific application.
References
Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on overcoming the poor solubility of compounds like Pcsk9-IN-18.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my small molecule PCSK9 inhibitor. What are the first steps I should take?
A1: The initial approach to solubilizing a new or challenging compound should be systematic. Start with common laboratory solvents and assess solubility at a small scale before preparing a larger stock solution. It is recommended to begin with Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for many organic molecules. If DMSO is not suitable for your experimental system, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. For aqueous-based assays, creating a high-concentration stock in an organic solvent and then diluting it into your aqueous buffer is a common practice. However, be mindful of the final solvent concentration in your experiment, as high concentrations can have off-target effects.
Q2: My PCSK9 inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.[1]
-
pH Adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[1] For example, basic compounds are often more soluble at acidic pH, while acidic compounds are more soluble at basic pH.
Q3: Can I use heating or sonication to dissolve my PCSK9 inhibitor?
A3: Gentle heating and sonication can be effective methods to aid in the dissolution of stubborn compounds. However, it is crucial to first verify the thermal stability of your specific inhibitor. Prolonged or excessive heating can lead to degradation. When using these methods, it is best to warm the solution gently (e.g., in a 37°C water bath) and sonicate in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a color change.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility and/or precipitation of the inhibitor in the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation, which may appear as small crystals or an oily film.
-
Solubility Test in Media: Before conducting your experiment, perform a small-scale solubility test of your inhibitor in the specific cell culture medium you will be using. This will help you determine the maximum soluble concentration.
-
Optimize Dilution Method: When diluting your concentrated stock solution into the cell culture medium, add the stock dropwise while vortexing or gently mixing the medium to ensure rapid and even dispersion.
-
Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.
Problem 2: Low potency or lack of activity in an in vitro binding assay.
Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Pre-assay Solubility Check: Prepare your inhibitor dilutions in the assay buffer and let them stand at the assay temperature for a period equivalent to your assay duration. Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the true soluble concentration.
-
Formulation Development: For critical experiments, consider more advanced formulation strategies to enhance solubility. These can include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, which can improve its dissolution rate and solubility.[3]
-
Nanonization: Reducing the particle size of the inhibitor to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[4][5]
-
Quantitative Data Summary
The following table summarizes common solvents and formulation aids used to improve the solubility of poorly soluble research compounds. The suitability of each should be empirically tested for this compound or other specific small molecule inhibitors.
| Solvent/Excipient | Typical Starting Concentration | Notes |
| Primary Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Up to 100% for stock | Common first choice for initial solubilization. Be mindful of final concentration in assays. |
| Ethanol | Up to 100% for stock | A less polar alternative to DMSO. |
| Dimethylformamide (DMF) | Up to 100% for stock | Another strong organic solvent. |
| Co-solvents | ||
| Polyethylene Glycol (PEG) 300/400 | 1-20% in aqueous buffer | Can improve solubility and stability in aqueous solutions. |
| Propylene Glycol | 1-20% in aqueous buffer | Similar to PEG, often used in formulations. |
| Surfactants | ||
| Tween® 20/80 | 0.01-0.1% in aqueous buffer | Non-ionic surfactants that can prevent precipitation. |
| Triton™ X-100 | 0.01-0.1% in aqueous buffer | Another commonly used non-ionic surfactant. |
| Complexing Agents | ||
| β-Cyclodextrins (e.g., HP-β-CD) | 1-10% in aqueous buffer | Can form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of a Poorly Soluble PCSK9 Inhibitor
-
Weigh out a precise amount of the inhibitor (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of a suitable organic solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessing the Aqueous Solubility of a PCSK9 Inhibitor
-
Prepare a series of dilutions of your concentrated stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubate the dilutions at the intended experimental temperature for a set period (e.g., 2 hours).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the inhibitor in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
-
The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the limit of aqueous solubility under those conditions.
Visualizations
Caption: The PCSK9 signaling pathway illustrating its role in LDL receptor degradation.
Caption: A logical workflow for handling and testing poorly soluble PCSK9 inhibitors.
References
- 1. scribd.com [scribd.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCSK9 Activity Assays with Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PCSK9 activity assays involving small molecule inhibitors. The following resources are designed to help identify and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PCSK9 activity assays?
A1: Variability in PCSK9 activity assays can arise from multiple factors, including reagent quality and consistency (e.g., recombinant PCSK9 and LDLR protein activity), buffer conditions (pH and ionic strength), incubation times and temperatures, and the presence of interfering substances in the small molecule samples.[1][2] Pipetting accuracy and plate uniformity are also critical, especially in high-throughput screening formats.
Q2: How can I differentiate a true small molecule inhibitor from a false positive?
A2: Differentiating true inhibitors from false positives requires a series of validation and counter-screening experiments. True inhibitors will typically exhibit a clear dose-response relationship, demonstrate specificity for the target, and be active in orthogonal assays.[3][4] False positives often arise from compound promiscuity, aggregation, or interference with the assay technology.[1][3] It is crucial to perform control experiments, such as testing the compound in the absence of the target protein or using a different assay format.
Q3: My small molecule shows potent activity in a biochemical assay (e.g., ELISA, AlphaLISA) but is inactive in a cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cell-based assays are common when evaluating small molecules. Potential reasons include:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its target.
-
Cellular metabolism: The compound may be rapidly metabolized into an inactive form by the cells.
-
Efflux pump activity: The compound could be actively transported out of the cells by efflux pumps.
-
Off-target effects: In a cellular context, the compound might interact with other proteins that counteract its intended effect on PCSK9.[5][6]
-
Assay artifacts: The compound may be interfering with the detection method of the biochemical assay (e.g., fluorescence quenching, light scattering).[3]
Q4: What are "promiscuous inhibitors" and how do they affect PCSK9 assays?
A4: Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often through non-specific mechanisms.[1][3] In PCSK9 assays, they can lead to a high rate of false positives. These compounds may function by forming aggregates that sequester the PCSK9 or LDLR protein, denaturing the proteins, or interfering with the assay signal.[1][2][4] Their activity is often sensitive to changes in assay conditions, such as the presence of detergents.
Troubleshooting Guides
Issue 1: High Signal or No Inhibition Observed
| Potential Cause | Recommended Solution |
| Inactive Small Molecule | Verify the identity and purity of the compound. Test a known active control compound to confirm assay performance. |
| Compound Degradation | Check the stability of the small molecule in the assay buffer and under the experimental conditions. Prepare fresh stock solutions. |
| Insufficient Compound Concentration | Review the dilution series and ensure the final concentrations are appropriate to observe an inhibitory effect. |
| Incorrect Assay Setup | Double-check all reagent concentrations, incubation times, and temperatures as specified in the protocol. |
| PCSK9/LDLR Protein Inactivity | Test the activity of the recombinant proteins using a known inhibitor or by confirming their binding in a control experiment. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper technique. For high-throughput assays, ensure the automated liquid handler is calibrated and functioning correctly. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. Test the solubility of the small molecule in the assay buffer. The final DMSO concentration should typically be kept below 1%. |
| Inconsistent Incubation | Ensure uniform temperature across the entire plate during incubation steps. Use a plate incubator with good temperature distribution. |
| Improper Mixing | Gently mix the contents of the wells after adding each reagent, avoiding cross-contamination. |
Issue 3: Suspected False Positives
| Potential Cause | Recommended Solution |
| Compound Aggregation | Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while the potency of aggregators will be significantly reduced.[1][2] |
| Interference with Assay Signal | Run a control experiment without one of the key biological components (e.g., PCSK9 or LDLR) to see if the compound still generates a signal. For fluorescence-based assays, check for auto-fluorescence of the compound. |
| Promiscuous Inhibition | Test the compound against an unrelated target to assess its specificity. Computational tools can also be used to predict pan-assay interference compounds (PAINS). |
| Reactive Compounds | Check the chemical structure of the compound for known reactive functional groups that could non-specifically modify the assay proteins. |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is designed to screen for small molecule inhibitors of the PCSK9-LDLR interaction.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human LDLR protein (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Addition: Add the small molecule inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
PCSK9 Addition: Add biotinylated recombinant human PCSK9 protein (e.g., 0.5-1 µg/mL) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the ability of small molecules to rescue PCSK9-mediated reduction of LDL uptake in a cellular context.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the small molecule inhibitors at various concentrations for a specified period (e.g., 16-24 hours).
-
PCSK9 Addition: Add recombinant human PCSK9 to the media to induce LDLR degradation.
-
Fluorescent LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 2-4 hours.
-
Washing: Wash the cells with PBS to remove unbound fluorescent LDL.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Data Acquisition: Measure the fluorescence of the cell lysate using a fluorescence plate reader. An increase in fluorescence indicates an increase in LDL uptake and thus, inhibition of PCSK9 activity.
Visualizations
Caption: PCSK9 binds to LDLR, leading to its degradation. Small molecule inhibitors can block this interaction.
Caption: A logical workflow for troubleshooting unexpected results in PCSK9 small molecule inhibitor assays.
References
- 1. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pcsk9-IN-18 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Pcsk9-IN-18. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as compound 188) is a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5][6][7] It functions by binding to PCSK9, which prevents PCSK9 from interacting with the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1] By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, allowing the receptors to be recycled back to the cell surface. This increased number of LDLRs enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[1]
2. What are the basic chemical properties of this compound?
This compound is a solid compound with the following properties:[2][6][8]
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₆O₂S[2][6] |
| Molecular Weight | 348.42 g/mol [2][6][8] |
| CAS Number | 2455425-15-5[4][6][8][9] |
| Binding Affinity (K D) | <200 nM[1][2][3][5][6][7] |
| Typical Purity | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
3. How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
4. What are the recommended quality control (QC) tests for a new batch of this compound?
To ensure the quality and purity of a new batch of this compound, the following QC tests are recommended:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound.
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition.
-
Structural Confirmation: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
Appearance and Solubility: Visual inspection and solubility testing in relevant solvents.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound.
A1: this compound is generally soluble in dimethyl sulfoxide (DMSO). If you are experiencing solubility issues, try the following:
-
Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution.
-
Do not use aqueous buffers directly to dissolve the solid compound, as it may have poor solubility in water. Prepare a concentrated stock solution in DMSO first, and then dilute it into your aqueous experimental medium. Be aware that high concentrations of DMSO may be toxic to cells.
Q2: My experimental results are inconsistent between batches of this compound.
A2: Batch-to-batch variability can arise from differences in purity or the presence of impurities.
-
Verify Purity: Always perform a purity check using HPLC for each new batch. Ensure the purity meets the required specification (e.g., >98%).
-
Confirm Identity: Use LC-MS to confirm that the molecular weight of the compound in the new batch matches the expected molecular weight of this compound (348.42 g/mol ).
-
Check for Degradation: If the compound has been stored for an extended period or under suboptimal conditions, it may have degraded. Re-test the purity of older batches before use.
Q3: I am observing off-target effects or cellular toxicity in my experiments.
A3: Off-target effects or toxicity can be caused by several factors:
-
High Compound Concentration: Ensure you are using the compound within the recommended concentration range. Determine the optimal concentration for your specific cell line or assay using a dose-response curve.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) and include a vehicle control in your experiments.
-
Impurities: If the compound has low purity, impurities may be responsible for the observed off-target effects. Use highly purified this compound to minimize this risk.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC-MS Conditions:
-
Use a suitable gradient similar to the HPLC method.
-
Mass Spectrometer Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Look for the [M+H]⁺ ion in the mass spectrum. For this compound (MW = 348.42), the expected m/z value for the singly charged protonated molecule is approximately 349.43.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general guideline for the structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the this compound sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, integrations, and coupling patterns of the observed peaks with a reference spectrum or with the expected structure of this compound. The spectrum should be consistent with the 20 protons in the molecule's structure.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ser/Thr Protease | Biologically Active Compounds - chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS No. 2455425-15-5 Specifications | Ambeed [ambeed.cn]
- 9. chemicalregister.com [chemicalregister.com]
Validation & Comparative
A Comparative Guide to PCSK9 Inhibition: Alirocumab vs. Pcsk9-IN-18
An important note on the availability of data: While this guide aims to provide a comprehensive comparison between alirocumab and a compound designated as "Pcsk9-IN-18," extensive searches of scientific literature and public databases did not yield any specific preclinical or clinical data for a PCSK9 inhibitor with the identifier "this compound." This suggests that "this compound" may be an internal development name, a catalog number not widely indexed, or a misnomer. Consequently, a direct, data-driven comparison of efficacy is not possible at this time.
This guide will, therefore, provide a detailed overview of the established efficacy and mechanism of action of alirocumab, a well-characterized and clinically approved PCSK9 inhibitor. This information is intended to serve as a benchmark for evaluating the potential of other PCSK9 inhibitors as data becomes available.
Alirocumab: A Clinically Validated PCSK9 Inhibitor
Alirocumab (Praluent®) is a fully human monoclonal antibody that has received regulatory approval for the treatment of hypercholesterolemia. It is indicated for adults with heterozygous familial hypercholesterolemia (HeFH) or clinical atherosclerotic cardiovascular disease (ASCVD) who require additional lowering of low-density lipoprotein cholesterol (LDL-C) as an adjunct to diet and maximally tolerated statin therapy.[1][2]
Mechanism of Action
Alirocumab functions by targeting and inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3][4][5] PCSK9 is a protein that plays a critical role in regulating LDL-C levels by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[6][7][8] This binding promotes the degradation of the LDLR within the liver cells.[6][7][8] By preventing PCSK9 from binding to the LDLR, alirocumab increases the number of available LDLRs to clear LDL-C from the bloodstream, thereby lowering circulating LDL-C levels.[2][3][4][5]
dot
Caption: PCSK9 signaling and Alirocumab's mechanism of action.
Efficacy of Alirocumab in Lowering LDL-C
Clinical trials have consistently demonstrated the robust efficacy of alirocumab in reducing LDL-C levels. The ODYSSEY program, a series of large-scale clinical trials, has provided extensive data on its performance in various patient populations.
| Trial/Analysis | Patient Population | Treatment Arm(s) | Comparator | Mean LDL-C Reduction from Baseline | Reference |
| ODYSSEY MONO | Primary hypercholesterolemia, moderate CV risk, not on statin | Alirocumab 75 mg Q2W | Ezetimibe 10 mg/day | 47% | [9] |
| ODYSSEY CHOICE II | Hypercholesterolemia, not on statin | Alirocumab 150 mg Q4W | Placebo | 51.7% | [10] |
| ODYSSEY CHOICE II | Hypercholesterolemia, not on statin | Alirocumab 75 mg Q2W | Placebo | 53.5% | [10] |
| ODYSSEY HIGH FH | HeFH, LDL-C ≥160 mg/dL on maximally tolerated statin | Alirocumab 150 mg Q2W | Placebo | 45.7% | [11] |
| Meta-analysis (12 RCTs) | Various | Alirocumab | Placebo/Ezetimibe | ~52% | [12] |
| ODYSSEY OUTCOMES | Recent acute coronary syndrome, on statin | Alirocumab | Placebo | 54.7% (at 48 months) |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of alirocumab's efficacy. Specific details may vary between individual studies.
Measurement of LDL-C Levels
Objective: To quantify the concentration of LDL-C in patient serum.
Protocol:
-
Sample Collection: Whole blood is collected from patients at baseline and at specified time points throughout the study.
-
Sample Processing: Blood is centrifuged to separate serum.
-
LDL-C Measurement: Serum LDL-C is typically measured using one of the following methods:
-
Direct Homogeneous Assay: This is a common automated method used in clinical laboratories that directly measures LDL-C without the need for a separate ultracentrifugation step.
-
Friedewald Calculation: When direct measurement is not feasible, LDL-C can be calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This method is valid for triglyceride levels <400 mg/dL.
-
Beta-Quantification: This is a reference method that involves ultracentrifugation to separate lipoprotein fractions followed by cholesterol measurement in the LDL fraction. It is more accurate but less practical for large-scale clinical trials.
-
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each patient and averaged across treatment groups.
dot
Caption: Workflow for LDL-C measurement in clinical trials.
Quantification of PCSK9 Levels
Objective: To measure the concentration of free PCSK9 in serum to assess target engagement by alirocumab.
Protocol:
-
Sample Collection and Processing: Serum is obtained as described above.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
A microplate is coated with a capture antibody specific for human PCSK9.
-
Patient serum samples are added to the wells, and any PCSK9 present binds to the capture antibody.
-
A detection antibody, also specific for PCSK9 but binding to a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a colorimetric change.
-
The intensity of the color is proportional to the amount of PCSK9 in the sample and is quantified using a plate reader.
-
-
Data Analysis: PCSK9 concentrations are determined by comparison to a standard curve generated with known concentrations of recombinant PCSK9.
Assessment of LDLR Expression (Preclinical)
Objective: To determine the effect of a PCSK9 inhibitor on the abundance of LDL receptors on the surface of liver cells.
Protocol (using cultured hepatocytes):
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2) are cultured in appropriate media.
-
Treatment: Cells are treated with recombinant PCSK9 in the presence or absence of the PCSK9 inhibitor (e.g., alirocumab) for a specified duration.
-
Cell Lysis: Cells are washed and then lysed to release cellular proteins.
-
Western Blotting:
-
Total protein concentration in the lysates is determined.
-
Equal amounts of protein from each treatment group are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the LDLR.
-
A secondary antibody conjugated to an enzyme is then added.
-
A chemiluminescent substrate is applied, and the resulting signal, corresponding to the amount of LDLR protein, is captured using an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the LDLR is quantified and normalized to a loading control protein (e.g., beta-actin) to compare LDLR expression levels between treatment groups.
References
- 1. PCSK9-mediated degradation of the LDL receptor generates a 17 kDa C-terminal LDL receptor fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic implications for LDL receptor degradation from the PCSK9/LDLR structure at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 9. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 10. pnas.org [pnas.org]
- 11. PCSK9 Inhibitors Reduce PCSK9 and Early Atherogenic Biomarkers in Stimulated Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Comparative Guide to Small Molecule PCSK9 Inhibitors: Pcsk9-IN-18 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal, clinically validated target for the management of hypercholesterolemia and the reduction of cardiovascular disease risk. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors represents a promising and cost-effective therapeutic alternative. This guide provides a comparative overview of Pcsk9-IN-18 and other notable small molecule PCSK9 inhibitors, supported by available experimental data and detailed methodologies.
The PCSK9-LDLR Signaling Pathway
PCSK9 plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex, directing it toward lysosomal degradation. Consequently, the recycling of LDLR to the cell surface is hindered, leading to a reduced capacity for clearing circulating LDL-C and resulting in elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a key therapeutic strategy to increase LDLR availability and enhance LDL-C clearance.
Comparative Analysis of PCSK9 Inhibitors: A Guide to On-Target Effect Validation
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the liver's ability to clear LDL-C from the bloodstream.[1][2][3] The inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C levels and reducing the risk of cardiovascular disease.[4][5] While a specific compound designated "Pcsk9-IN-18" is not documented in the current scientific literature, this guide provides a comparative overview of the primary classes of PCSK9 inhibitors, their mechanisms of action, and the experimental protocols used to validate their on-target effects.
This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of PCSK9-targeted therapies. We will compare monoclonal antibodies, small interfering RNA (siRNA) therapeutics, and natural compounds, providing a framework for evaluating their performance.
Data Presentation: Quantitative Comparison of PCSK9 Inhibitor Classes
The following table summarizes the key performance metrics of different classes of PCSK9 inhibitors based on available clinical and preclinical data.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | LDL-C Reduction | Dosing Frequency | Administration |
| Monoclonal Antibodies | Evolocumab, Alirocumab | Bind to circulating PCSK9, preventing its interaction with the LDL receptor.[6][7][8] | Up to 70%[4] | Every 2-4 weeks[9] | Subcutaneous Injection |
| Small Interfering RNA (siRNA) | Inclisiran | Silences the PCSK9 gene, reducing the synthesis of PCSK9 protein in the liver.[9] | ~50%[9] | Twice a year (after initial doses)[9] | Subcutaneous Injection |
| Natural Compounds | Berberine | Reduces PCSK9 mRNA expression and secretion from hepatocytes.[10] | ~25 mg/dL reduction[10] | Daily | Oral |
Experimental Protocols for Validating On-Target Effects
Validating the on-target effects of a novel PCSK9 inhibitor is crucial for its development. The following are detailed methodologies for key experiments.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the ability of an inhibitor to block the interaction between PCSK9 and the LDL receptor in a cell-free system.
Methodology:
-
Materials: Recombinant human PCSK9, recombinant human LDLR extracellular domain, 96-well microplates, inhibitor compound, detection antibody (e.g., anti-His-tag HRP conjugate if LDLR is His-tagged).
-
Procedure:
-
Coat a 96-well plate with recombinant human LDLR.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Pre-incubate a fixed concentration of recombinant human PCSK9 with varying concentrations of the inhibitor compound for 1 hour at room temperature.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated wells and incubate for 2 hours.
-
Wash the wells to remove unbound PCSK9.
-
Add a labeled detection antibody that binds to PCSK9.
-
Add a substrate for the enzyme-conjugated antibody and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: The reduction in signal in the presence of the inhibitor indicates the inhibition of PCSK9-LDLR binding. Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
Cellular Assay for LDL Uptake
Objective: To assess the effect of the inhibitor on the ability of liver cells to take up LDL from the surrounding medium.
Methodology:
-
Materials: HepG2 cells (human hepatoma cell line), cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), recombinant human PCSK9, inhibitor compound.
-
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with recombinant human PCSK9 in the presence or absence of the inhibitor compound for several hours. A control group without PCSK9 should also be included.
-
Add fluorescently labeled LDL to the cell culture medium and incubate for 4 hours to allow for uptake.
-
Wash the cells to remove any unbound labeled LDL.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. Alternatively, visualize and quantify LDL uptake using fluorescence microscopy.
-
-
Data Analysis: An effective inhibitor will rescue the PCSK9-mediated decrease in LDL uptake, resulting in higher fluorescence in the inhibitor-treated cells compared to cells treated with PCSK9 alone.
Western Blot Analysis of LDLR Protein Levels
Objective: To directly measure the effect of the inhibitor on LDL receptor protein levels in liver cells.
Methodology:
-
Materials: HepG2 cells, cell culture medium, recombinant human PCSK9, inhibitor compound, lysis buffer, primary antibody against LDLR, secondary HRP-conjugated antibody, and a loading control antibody (e.g., anti-actin).
-
Procedure:
-
Treat HepG2 cells with recombinant human PCSK9 with and without the inhibitor for 24 hours.
-
Wash the cells and lyse them to extract total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and probe with a primary antibody specific for the LDL receptor.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme like HRP.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity for the LDL receptor and normalize it to the loading control. A successful inhibitor will prevent the PCSK9-induced degradation of the LDLR, leading to higher receptor levels compared to the PCSK9-treated group.
Visualizations: Pathways and Workflows
Caption: PCSK9 signaling and points of therapeutic intervention.
Caption: Workflow for validating a novel PCSK9 inhibitor.
References
- 1. nps.org.au [nps.org.au]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 as a Target for Development of a New Generation of Hypolipidemic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Alternatives to PCSK9 Inhibitors [naturalheartdoctor.com]
- 7. article.imrpress.com [article.imrpress.com]
- 8. diabesity.ejournals.ca [diabesity.ejournals.ca]
- 9. bhf.org.uk [bhf.org.uk]
- 10. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral PCSK9 Inhibition: A Comparative Guide to Pcsk9-IN-18 and its Antibody-Based Predecessors
For researchers, scientists, and drug development professionals, the landscape of lipid-lowering therapies is undergoing a significant transformation. While injectable antibody-based PCSK9 inhibitors have proven highly effective, the quest for a convenient, orally administered alternative is culminating in the emergence of small molecule inhibitors. This guide provides a detailed comparison of a representative oral small molecule PCSK9 inhibitor, MK-0616 (as a proxy for the developmental compound class of which Pcsk9-IN-18 is a part), with the established antibody-based therapies, alirocumab and evolocumab, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol (LDL-C) levels.[1] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL-C from the bloodstream.[1][2] Both antibody-based and small molecule inhibitors aim to disrupt this interaction, but through different means.
Antibody-based inhibitors , such as alirocumab and evolocumab, are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with the LDLR.[2] This leads to an increase in the number of LDLRs on the cell surface, enhancing LDL-C clearance.
Small molecule inhibitors , represented here by MK-0616, are orally bioavailable compounds designed to inhibit the interaction between PCSK9 and the LDLR.[3] MK-0616 is a macrocyclic peptide that binds to PCSK9, effectively blocking its ability to bind to the LDLR, mirroring the therapeutic effect of monoclonal antibodies but with the convenience of oral administration.[3]
dot
Figure 1. PCSK9 Signaling Pathway and Inhibition Mechanisms.
Performance Data: Oral vs. Injectable
The efficacy of PCSK9 inhibitors is primarily measured by the percentage reduction in LDL-C levels. Clinical trials have demonstrated robust and comparable LDL-C lowering for both antibody-based and the new oral small molecule inhibitors.
| Inhibitor Class | Compound | Administration | LDL-C Reduction (vs. Placebo) | Key Clinical Trial(s) |
| Antibody-Based | Alirocumab | Subcutaneous Injection | 41.2% - 60.9% | ODYSSEY CHOICE II[4] |
| Evolocumab | Subcutaneous Injection | ~60% | FOURIER[1] | |
| Small Molecule | MK-0616 | Oral | 41.2% - 60.9% (dose-dependent) | Phase 2b Study[4] |
| AZD0780 | Oral | 35.3% - 50.7% (dose-dependent) | PURSUIT[5] |
Experimental Protocols
The evaluation of novel PCSK9 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the ability of a test compound to inhibit the binding of PCSK9 to the LDL receptor.
Methodology:
-
Recombinant human PCSK9 and the extracellular domain of human LDLR are used.
-
The LDLR is coated onto a microplate.
-
PCSK9 is pre-incubated with varying concentrations of the test compound (e.g., this compound, MK-0616) or a control (e.g., a known antibody inhibitor or vehicle).
-
The PCSK9-compound mixture is then added to the LDLR-coated plate.
-
After incubation, the plate is washed to remove unbound PCSK9.
-
The amount of bound PCSK9 is quantified using a specific anti-PCSK9 antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.
-
The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Cell-Based LDL-C Uptake Assay
Objective: To assess the effect of a test compound on the uptake of LDL-C by liver cells.
Methodology:
-
A human hepatocyte cell line (e.g., HepG2) is cultured in multi-well plates.
-
The cells are treated with varying concentrations of the test compound for a specified period.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the cell culture medium.
-
After an incubation period, the cells are washed to remove non-internalized DiI-LDL.
-
The amount of internalized DiI-LDL is quantified using fluorescence microscopy or a plate reader.
-
An increase in fluorescence intensity in compound-treated cells compared to control cells indicates enhanced LDL-C uptake, consistent with PCSK9 inhibition.
In Vivo Efficacy Study in Animal Models
Objective: To evaluate the LDL-C lowering effect of a test compound in a relevant animal model.
Methodology:
-
A suitable animal model, such as humanized PCSK9 transgenic mice or cynomolgus monkeys, is used.
-
Animals are divided into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally for small molecules, subcutaneously for antibodies) at various doses. The control group receives a vehicle.
-
Blood samples are collected at baseline and at multiple time points after dosing.
-
Plasma levels of total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.
-
A significant reduction in LDL-C levels in the treatment group compared to the control group demonstrates in vivo efficacy.
dot
Figure 2. Experimental Workflow for PCSK9 Inhibitor Comparison.
Pharmacokinetics: A Key Differentiator
The most significant distinction between small molecule inhibitors and antibody-based therapies lies in their pharmacokinetic profiles.
| Parameter | Antibody-Based Inhibitors (Evolocumab) | Small Molecule Inhibitors (MK-0616) |
| Route of Administration | Subcutaneous Injection | Oral |
| Bioavailability | ~72% | Dose-dependent systemic absorption |
| Half-life | 11-17 days | Long half-life (specifics from Phase 3 pending) |
| Dosing Frequency | Every 2 or 4 weeks | Once daily |
The oral administration of small molecule inhibitors like MK-0616 offers a significant advantage in patient convenience and adherence compared to the injectable monoclonal antibodies.[6]
Conclusion
The emergence of oral small molecule PCSK9 inhibitors, such as MK-0616, represents a major advancement in the management of hypercholesterolemia.[7] While antibody-based inhibitors have set a high bar for efficacy, the development of oral alternatives with comparable LDL-C lowering effects promises to broaden the reach of PCSK9-targeted therapies.[6] The data from ongoing and future clinical trials will be crucial in fully defining the role of these novel oral agents in the therapeutic armamentarium against cardiovascular disease. The convenience of a daily pill with the power of a biologic may indeed change the future of lipid management.[3]
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 3. merck.com [merck.com]
- 4. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 [natap.org]
- 5. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Oral PCSK9 Inhibition: A Comparative Guide to the Pharmacokinetics of Next-Generation Cholesterol-Lowering Agents
For Immediate Release
In the relentless pursuit of more effective and patient-friendly treatments for hypercholesterolemia, the development of orally bioavailable small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) marks a pivotal advancement. Moving beyond the era of injectable monoclonal antibodies, these novel agents promise to revolutionize cardiovascular risk management. This guide provides a comprehensive comparison of the pharmacokinetic profiles of three front-running oral PCSK9 inhibitors: MK-0616, AZD0780, and CVI-LM001, supported by experimental data to inform researchers, scientists, and drug development professionals.
A New Wave of Cholesterol Management
PCSK9 is a key regulator of LDL-cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the clearance of LDL-C from the bloodstream. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C. While injectable PCSK9 inhibitors have demonstrated significant efficacy, the development of oral alternatives is a major leap forward in improving patient adherence and accessibility.
Comparative Pharmacokinetics at a Glance
The following table summarizes the key pharmacokinetic parameters of MK-0616, AZD0780, and CVI-LM001 based on available clinical and preclinical data.
| Parameter | MK-0616 | AZD0780 | CVI-LM001 |
| Mechanism of Action | Cyclic peptide inhibitor of PCSK9-LDLR interaction | Small molecule inhibitor of PCSK9 | Small molecule modulator of PCSK9 expression |
| Oral Bioavailability | ~2% (human, estimated)[1] | 63.5% (mice)[2] | Data not available |
| Tmax (Time to Peak Concentration) | 1.5 - 2.02 hours (human) | Data not available | 1 - 1.5 hours (human)[3] |
| Half-life (t½) | 35 - 43 hours (10-35 mg, human)[1] | ~40 hours (human)[4]; 2.9 hours (oral, mice)[2] | 32 - 45 hours (single dose, human); 62 - 68 hours (multiple doses, human)[5][3] |
| LDL-C Reduction | Up to 60.9% at 30 mg/day (vs. placebo)[6][7] | 52% on top of rosuvastatin (vs. placebo)[4] | 26.3% at 300 mg/day (vs. placebo)[8] |
| PCSK9 Reduction | >90% reduction in free PCSK9[9][10] | Data not available | 39.2% reduction in serum PCSK9[8] |
Delving into the Experimental Details
The pharmacokinetic profiles of these pioneering small molecules have been elucidated through a series of rigorous preclinical and clinical investigations.
MK-0616: A Macrocyclic Peptide Approach
Merck's MK-0616 is a macrocyclic peptide that directly inhibits the interaction between PCSK9 and the LDL receptor.[11]
Clinical Trial Protocol (Phase 1 & 2b):
-
Study Design: The Phase 1 studies were randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trials.[9][10] The Phase 2b trial was a randomized, double-blind, placebo-controlled, multicenter study.[6][7]
-
Participants: Phase 1 studies enrolled healthy male volunteers and hypercholesterolemic men and women.[9][10] The Phase 2b trial enrolled adults with hypercholesterolemia with a broad range of atherosclerotic cardiovascular disease risk.[6][7]
-
Dosing: Single doses ranging from 10 mg to 300 mg and multiple daily doses of 6, 12, 18, or 30 mg were evaluated.[6][9]
-
Pharmacokinetic Sampling: Plasma concentrations of MK-0616 were measured at various time points to determine key pharmacokinetic parameters including AUC, Cmax, and t½.[12]
-
Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the percent change in LDL-C from baseline. Free PCSK9 levels were also assessed.[9][12]
AZD0780: A Novel Small Molecule Inhibitor
AstraZeneca's AZD0780 is a small molecule that inhibits PCSK9.[3]
Preclinical & Clinical Trial Protocol (Phase 1):
-
Preclinical Studies: In vivo pharmacokinetic studies were conducted in C57BL/6 mice to determine oral bioavailability and half-life.[2]
-
Study Design: The Phase 1 trial was a randomized, single-blind, placebo-controlled study with single- and multiple-ascending dose cohorts.[13][14][15]
-
Participants: The trial enrolled healthy subjects and treatment-naïve participants with hypercholesterolemia.[4]
-
Dosing: Single ascending doses and multiple daily doses of 30 mg and 60 mg were administered, both as monotherapy and in combination with rosuvastatin.[3][13]
-
Pharmacokinetic & Pharmacodynamic Assessment: The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD0780, with a primary focus on the change in LDL-C levels.[3][15]
CVI-LM001: Modulating PCSK9 Expression
CVI Pharmaceuticals is developing CVI-LM001, a small molecule that acts as a modulator of PCSK9 expression.[8]
Clinical Trial Protocol (Phase 1a & 1b):
-
Study Design: The Phase 1a study was a single-ascending dose and multiple-ascending dose trial, while the Phase 1b study was a randomized, double-blind, placebo-controlled proof-of-mechanism trial.[5][16]
-
Participants: Phase 1a enrolled healthy volunteers, and Phase 1b enrolled subjects with primary hypercholesterolemia.[16]
-
Dosing: Single ascending doses and multiple daily doses up to 300 mg were evaluated.[5]
-
Pharmacokinetic Sampling: Blood samples were collected to determine the pharmacokinetic profile, including Tmax and half-life.[5]
-
Pharmacodynamic Assessment: The primary endpoints included changes in LDL-C and serum PCSK9 levels from baseline.[8][17]
Visualizing the Path to Discovery and Action
To better understand the processes involved in evaluating these novel inhibitors and their mechanism of action, the following diagrams have been generated.
Caption: A generalized workflow for the pharmacokinetic assessment of oral PCSK9 inhibitors.
Caption: The signaling pathway of PCSK9 and points of intervention for oral inhibitors.
Conclusion
The emergence of orally administered small molecule PCSK9 inhibitors represents a paradigm shift in the management of hypercholesterolemia. MK-0616, AZD0780, and CVI-LM001 each demonstrate promising pharmacokinetic profiles and significant LDL-C lowering effects. While further large-scale clinical trials are necessary to fully establish their long-term safety and efficacy, the data presented herein underscores the immense potential of these agents to provide a more convenient and accessible treatment option for a broad population of patients at risk for cardiovascular disease. The continued development of these and other oral PCSK9 inhibitors will be closely watched by the scientific and medical communities as we enter a new era of lipid-lowering therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 3. Oral PCSK9 inhibitor, AZD0780 demonstrates significant Reduction of LDL-C in Hypercholesterolemia patients in phase 1 trial [medicaldialogues.in]
- 4. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]
- 5. | BioWorld [bioworld.com]
- 6. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 7. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 0201.nccdn.net [0201.nccdn.net]
- 9. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 10. The Clinical Safety, Pharmacokinetics, and LDL-Cholesterol Lowering Efficacy of MK-0616, an Oral PCSK9 Inhibitor [natap.org]
- 11. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. AstraZeneca's PCSK9 inhibitor lowers cholesterol in phase 1 trial, rivaling Merck [synapse.patsnap.com]
- 16. Healthcare Investors | Oral Medications [cvipharma.com]
- 17. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
Safety Operating Guide
Navigating the Disposal of Pcsk9-IN-18: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds like Pcsk9-IN-18 is a critical component of laboratory safety and regulatory compliance. While specific safety data sheets (SDS) for emerging research chemicals may not always be readily available, a set of established best practices for the disposal of small molecule inhibitors can ensure a safe and responsible workflow. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed to be a trusted resource for laboratory personnel.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of controls: minimizing waste generation, proper segregation, secure containment, clear labeling, and collaboration with certified waste disposal services. All laboratory personnel who handle chemical waste should receive training on these procedures and be familiar with their institution's specific policies.[1]
**Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container lined with a clear plastic bag.[2]
-
Do not use biohazard or black plastic bags for chemical waste.[2][3]
-
Ensure the container is compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or the first rinse of emptied containers, in a sturdy, leak-proof, and chemically resistant container.[3]
-
Do not overfill containers; a general guideline is to fill to no more than 80-90% capacity.[4]
-
Never mix incompatible wastes. While specific incompatibilities for this compound are not detailed without an SDS, as a general rule, avoid mixing it with strong acids, bases, or oxidizing agents.[3]
-
-
Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed by standard practices.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[1][3]
-
Subsequent rinses of containers that held acutely hazardous waste may also need to be collected.[1][5] After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous solid waste.[2][3]
-
3. Labeling of Waste Containers:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents, including any solvents.
-
The date the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Keep containers securely closed except when adding waste.[3]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills.[3][6]
-
Store waste away from heat sources, direct sunlight, and incompatible chemicals.[3][7]
5. Arranging for Disposal:
-
Once a waste container is full, or if it has been stored for an extended period, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]
-
Never dispose of chemical waste by pouring it down the drain or placing it in the regular trash.[3] Evaporation of hazardous waste is also not a permissible disposal method.[1]
6. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1]
-
For large or unknown spills, evacuate the area and contact your institution's EHS or emergency response team.
Quantitative Data Summary: Waste Container Guidelines
| Container Type | Maximum Fill Level | Key Requirements |
| Solid Waste Container | 3/4 full | Leak-proof, lined with a clear plastic bag, properly labeled. |
| Liquid Waste Container | 80-90% capacity | Sturdy, leak-proof, chemically resistant, kept closed, in secondary containment. |
| Empty Chemical Bottles | N/A | First rinse collected as hazardous waste, original label defaced before disposal. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. risk.byu.edu [risk.byu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
